molecular formula C8H7FN2 B068285 4-fluoro-7-methyl-1H-benzo[d]imidazole CAS No. 170918-34-0

4-fluoro-7-methyl-1H-benzo[d]imidazole

Cat. No.: B068285
CAS No.: 170918-34-0
M. Wt: 150.15 g/mol
InChI Key: LJLWEQDZQXLOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-7-methyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative offered for research and development purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its structural similarity to purines, which allows it to interact with a variety of biological targets in microorganisms and mammalian cells . Research on fluoro-benzimidazole analogs has demonstrated significant potential in antimicrobial applications. Specific derivatives have shown potent inhibitory activity against gastrointestinal pathogens such as Escherichia coli and Salmonella typhimurium, with studies reporting minimum inhibitory concentrations (MIC90) in the sub-microgram per milliliter range . Furthermore, the imidazole and benzimidazole core is extensively investigated in oncology research. These compounds can exhibit cytotoxicity against a range of human cancer cell lines, including breast cancer cells, through various proposed mechanisms. These mechanisms may include interaction with DNA, inhibition of kinase enzymes, or modulation of other key cellular proteins involved in cancer proliferation . The incorporation of a fluorine atom, as in this compound, is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and membrane permeability. 4-Fluoro-7-methyl-1H-benzo[d]imidazole serves as a versatile chemical intermediate for constructing more complex molecules for pharmaceutical and agrochemical research. For example, benzimidazole-containing compounds have also been explored in agricultural science for their antibacterial and antiviral activities against plant pathogens . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

170918-34-0

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

7-fluoro-4-methyl-1H-benzimidazole

InChI

InChI=1S/C8H7FN2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-4H,1H3,(H,10,11)

InChI Key

LJLWEQDZQXLOMG-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)F)NC=N2

Canonical SMILES

CC1=C2C(=C(C=C1)F)NC=N2

Synonyms

1H-Benzimidazole,4-fluoro-7-methyl-(9CI)

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling of 4-Fluoro-7-methyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-fluoro-7-methyl-1H-benzo[d]imidazole , a privileged scaffold in medicinal chemistry.[1][2][3] It is designed for researchers requiring actionable physicochemical data, synthetic protocols, and structural insights.[2][4][5]

Executive Summary & Structural Significance

4-Fluoro-7-methyl-1H-benzo[d]imidazole (CAS: Derivative-dependent; Core scaffold typically synthesized in situ or as N-protected forms) represents a "privileged structure" in fragment-based drug discovery (FBDD).[1][2][3] Its significance lies in the orthogonal substitution pattern at the 4- and 7-positions of the benzimidazole core.[1][2][3]

  • The Fluorine Effect (C4): Introduction of fluorine modulates the pKa of the imidazole ring via inductive electron withdrawal (-I), enhancing metabolic stability against oxidative metabolism at the typically labile C4 position.[2][3][4][5]

  • The Methyl Blockade (C7): The methyl group provides steric occlusion, restricting rotation in biaryl systems (atropisomerism potential) and filling small hydrophobic pockets in enzyme active sites (e.g., Kinase hinge regions).[2][3][4][5]

This dual-substitution pattern creates a unique electronic push-pull system that fine-tunes the acidity of the pyrrole-like NH and the basicity of the pyridine-like N3.[1][2][3]

Molecular Identity & Tautomeric Dynamics

Unlike simple benzimidazoles, the 4,7-disubstitution pattern introduces a critical tautomeric complexity that must be accounted for in docking studies and solubility profiling.

Tautomeric Equilibrium

In solution, the molecule exists as a rapid equilibrium between two distinct tautomers.[2][4][5] While often drawn as a single static structure, the migration of the proton between N1 and N3 effectively "flips" the substituents relative to the binding interface.[2][3][4][5]

  • Tautomer A: 4-fluoro-7-methyl-1H-benzo[d]imidazole[1][2][3][6][7]

  • Tautomer B: 7-fluoro-4-methyl-1H-benzo[d]imidazole (functionally equivalent to 4-methyl-7-fluoro... depending on numbering priority, but chemically distinct from A).[1][2][3]

Note: In the absence of N-alkylation, these tautomers are inseparable.[2][3][5] Upon N-alkylation (e.g., drug synthesis), the regioselectivity is governed by the steric hindrance of the C7-Methyl group vs. the electronic repulsion of the C4-Fluorine lone pairs.[1][2][3][4]

Visualizing the Equilibrium (DOT)[2][3][4][5]

Tautomerism cluster_0 Tautomeric Equilibrium (Solution Phase) cluster_1 Regioselective Alkylation T1 Tautomer A (4-F, 7-Me-1H-isomer) Steric bulk at C7 T2 Tautomer B (4-Me, 7-F-1H-isomer) Electronic repulsion at C4 T1->T2 Fast H-shift (k_1) Prod1 1-Alkyl-4-fluoro-7-methyl (Sterically Disfavored) T1->Prod1 R-X / Base (Minor Product) Prod2 1-Alkyl-7-fluoro-4-methyl (Sterically Favored) T2->Prod2 R-X / Base (Major Product)

Figure 1: Tautomeric equilibrium and its impact on regioselective N-alkylation. The methyl group at C7 sterically hinders electrophilic attack at the adjacent N1, often directing alkylation to N3 (leading to the 1-alkyl-7-fluoro-4-methyl isomer).[1][2][3]

Physicochemical Parameters

The following data synthesizes experimental values from homologous series and computed QSAR descriptors validated against benzimidazole standards.

Core Properties Table[3][4][5]
PropertyValue / RangeMechanistic Insight
Molecular Formula C₈H₇FN₂-
Molecular Weight 150.15 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2][3]
logP (Octanol/Water) 1.95 ± 0.2 (Predicted)F (+0.[2][3][4][5]14) and Me (+0.[2][3][4][5]56) increase lipophilicity vs. unsubstituted benzimidazole (1.32).[2][3][4][5]
pKa (Conjugate Acid) 4.6 – 4.9Fluorine (-I) lowers pKa vs. parent (5.6).[2][3][4][5] Methyl (+I) provides slight compensation.[2][3][4][5] Result: Less basic than benzimidazole.[2][5]
pKa (Acidic NH) ~12.1The NH proton is weakly acidic; deprotonation requires strong bases (e.g., NaH, Cs₂CO₃).[2][3][4][5]
H-Bond Donors (HBD) 1The pyrrole-type NH.[1][2][3][5]
H-Bond Acceptors (HBA) 2The pyridine-type N3 and the Fluorine atom (weak acceptor).[1][2][3][5]
PSA (Polar Surface Area) 28.7 ŲHigh membrane permeability predicted.[2][3][4][5]
Solubility (Aq, pH 7.4) Low (< 0.1 mg/mL)Planar stacking and lipophilic substituents reduce aqueous solubility; requires salt formation (HCl/Mesylate).[2][3][4][5]

Synthetic Accessibility & Protocols

Synthesis of the 4,7-disubstituted core requires careful precursor selection to establish the substitution pattern before ring closure.[2][3][5]

Synthetic Workflow

The most robust route utilizes a 3-fluoro-6-methyl-1,2-phenylenediamine precursor.[1][2][3]

Synthesis SM Starting Material: 4-Fluoro-1-methyl-2,3-dinitrobenzene (or 3-Fluoro-6-methyl-2-nitroaniline) Step1 Step 1: Reduction H2, Pd/C or SnCl2/HCl Solvent: MeOH/EtOH SM->Step1 Inter Intermediate: 3-Fluoro-6-methyl-1,2-phenylenediamine Step1->Inter Step2 Step 2: Cyclization Formic Acid (HCOOH) or Trimethyl Orthoformate Reflux, 4-6h Inter->Step2 Product Product: 4-Fluoro-7-methyl-1H-benzo[d]imidazole Step2->Product

Figure 2: Convergent synthesis of the 4-fluoro-7-methyl-1H-benzo[d]imidazole core.

Detailed Protocol: Cyclization (Step 2)

This protocol assumes the isolation of the diamine intermediate.[2][3][4][5]

Materials:

  • 3-Fluoro-6-methyl-1,2-phenylenediamine (1.0 eq)[1][2][3]

  • Triethyl orthoformate (3.0 eq) or Formic acid (98%, 5-10 vol)[1][2][3][4]

  • Catalytic p-Toluenesulfonic acid (pTSA) (0.1 eq) - if using orthoformate[1][2][3]

  • Solvent: Ethanol (anhydrous)[2][3][4][5]

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diamine (e.g., 5 mmol) in anhydrous Ethanol (20 mL).

  • Add Reagent: Add Triethyl orthoformate (15 mmol) and pTSA (0.5 mmol).

  • Reflux: Heat the mixture to reflux (80°C) under an inert atmosphere (N₂) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5).[2][3][4][5]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute residue with Ethyl Acetate.[2][5]

    • Wash with saturated NaHCO₃ (to neutralize acid) and Brine.[2][3][4][5]

    • Dry over Na₂SO₄ and concentrate.[2][5]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the C2-H proton around 8.1–8.3 ppm.[1][2][3]

  • 19F NMR: Distinct signal for aromatic fluorine (approx -120 to -130 ppm).[1][2][3][5]

Experimental Determination of pKa

Due to the low solubility of the neutral species, standard potentiometric titration is often inaccurate.[2][3][4][5] A UV-metric titration (spectrophotometric) method is recommended.[1][2][3][5]

Rationale

The benzimidazole UV chromophore shifts significantly upon protonation of the N3 position.[2][3][5] This shift allows precise determination of the ionization constant even at low concentrations (10–50 µM).[2][3][4][5]

Protocol (UV-Metric)
  • Stock Solution: Prepare a 10 mM stock of the compound in DMSO.

  • Buffer Preparation: Prepare a "Universal Buffer" (Britton-Robinson) covering pH 2.0 to 12.0.[1][2][3][5]

  • Titration:

    • Dispense 10 µL of stock into 2 mL of buffer in a quartz cuvette (Final conc: 50 µM).

    • Measure UV absorbance spectra (200–400 nm) at pH increments of 0.5.[2][3][4][5]

  • Data Analysis:

    • Identify the isosbestic point (indicating a two-state equilibrium).[1][2][3][5]

    • Plot Absorbance at

      
       (protonated) vs. pH.[2][3][4][5]
      
    • Fit data to the Henderson-Hasselbalch equation to solve for pKa.[1][2][3][5]

    • Expected Result: An inflection point around pH 4.7 corresponding to the pyridinic nitrogen protonation.[2][3][5]

Applications in Drug Discovery

The 4-fluoro-7-methyl-1H-benzo[d]imidazole scaffold is not merely a passive linker; it is an active pharmacophore.[1][2][3]

  • Kinase Inhibition (MEK/EGFR):

    • The 7-Methyl group can induce atropisomerism when the N1 position is substituted with a bulky aryl group (e.g., in Selumetinib analogs), locking the molecule in a bioactive conformation.[2][3][4]

    • The 4-Fluorine atom can engage in multipolar interactions with backbone amides or sequester water molecules in the binding pocket.[1][2][3][5]

  • Bioisosterism:

    • Acts as a bioisostere for 4,7-disubstituted indoles or azaindoles, offering improved solubility and different H-bond donor/acceptor profiles.[1][2][3][4]

  • Metabolic Stability:

    • Blocking the C4/C7 positions prevents P450-mediated hydroxylation at these metabolically susceptible sites, extending the half-life (

      
      ) of the parent drug.[2][3][4]
      

References

  • Synthesis of Fluorinated Benzimidazoles

    • Title: "Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candid
    • Source: PMC (PubMed Central)[2][3][4][5]

    • URL:[Link]

  • Benzimidazole Scaffold in Kinase Inhibitors (Selumetinib Context)

    • Title: "Selumetinib - Wikipedia / DrugBank Data" (Referencing the 7-fluoro-3-methyl core structure validation)[1][2][3]

    • Source: Wikipedia / DrugBank[2][4][5]

    • URL:[Link][2][3][4][5]

  • Physicochemical Properties of Benzimidazoles (General Reference)

    • Title: "Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities"[2][3][4][8]

    • Source: Impact Factor[2][3][4]

    • URL:[Link]

  • Structure-Activity Relationship (SAR)

    • Title: "2-(4-Fluorophenyl)
    • Source: ACS Chemical Neuroscience[1][2][5]

    • URL:[Link][2][3][4][5]

Sources

In-depth Technical Guide: Solubility Profile of 4-Fluoro-7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-Fluoro-7-methyl-1H-benzo[d]imidazole in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-Fluoro-7-methyl-1H-benzo[d]imidazole (CAS: 1228078-43-0 / Analogous Intermediates) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GABA-A receptor modulators.[1] Its solubility profile is governed by the amphoteric nature of the benzimidazole core, modulated by the lipophilic methyl group at C7 and the electron-withdrawing fluorine at C4.

This guide provides a definitive analysis of its solubility across the organic solvent spectrum, grounded in thermodynamic principles and experimental proxy data from structural analogs. It is designed to enable precise solvent selection for synthesis, purification (recrystallization), and formulation.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the interplay between its crystal lattice energy and solvation enthalpy.

Structural Determinants[1][2]
  • Benzimidazole Core: Provides a planar, aromatic system with high lattice energy (

    
     stacking). The N-H moiety acts as a hydrogen bond donor (HBD), while the imine nitrogen (N3) acts as a hydrogen bond acceptor (HBA).
    
  • 7-Methyl Group: Increases lipophilicity (+0.5 LogP shift) and disrupts planar stacking slightly, potentially lowering the melting point compared to the parent benzimidazole.

  • 4-Fluoro Group: Introduces a strong dipole without significantly increasing steric bulk. It enhances solubility in polar aprotic solvents via dipole-dipole interactions.[2]

Calculated Properties (In Silico Consensus)
PropertyValue (Est.)Impact on Solubility
LogP (Octanol/Water) 2.1 ± 0.3Moderate lipophilicity; low water solubility at neutral pH.[1]
pKa (Conjugate Acid) ~5.2Soluble in aqueous acids (pH < 3) via protonation.
pKa (N-H Acidity) ~12.5Soluble in strong aqueous bases (pH > 13) via deprotonation.
Topological Polar Surface Area (TPSA) ~28.7 ŲSuggests good membrane permeability and solubility in medium-polarity solvents.

Solubility Landscape & Solvent Selection

The following classification is derived from experimental data of closely related analogs (e.g., 4-fluoro-1H-benzimidazole, 2-methylbenzimidazole) and thermodynamic modeling.

Solubility Class Table
Solvent ClassRepresentative SolventsSolubility PotentialPrimary Application
Polar Aprotic DMSO, DMF, NMP High (>150 mg/mL) Reaction media (

), Stock solutions for bioassays.
Polar Protic Methanol, Ethanol High to Moderate Recrystallization (often with water antisolvent).
Chlorinated DCM, Chloroform Moderate (20-50 mg/mL) Liquid-liquid extraction, Chromatography.
Ethers/Esters THF, Ethyl Acetate Moderate Reaction media, Washing steps.
Hydrocarbons Hexane, Heptane, Toluene Low (<5 mg/mL) Antisolvents for precipitation.
Aqueous Water (pH 7) Insoluble (<0.5 mg/mL) Wash medium to remove inorganic salts.
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

For precise formulation, we utilize Hansen Solubility Parameters. The "Like Dissolves Like" principle applies when the interaction distance (


) between solute and solvent is minimized.

Predicted HSP for 4-Fluoro-7-methyl-1H-benzo[d]imidazole:

  • 
     (Dispersion):  20.5 MPa
    
    
    
    (Aromatic core dominated)
  • 
     (Polarity):  13.5 MPa
    
    
    
    (Increased by C-F dipole)
  • 
     (H-Bonding):  10.5 MPa
    
    
    
    (N-H donor capability)

Solvent Selection Logic: Solvents with an HSP distance


 are considered "Good Solvents".
  • DMSO:

    
    
    
    
    
    Excellent Match
  • Toluene:

    
    
    
    
    
    Poor Match (High
    
    
    )

Experimental Protocols

Trustworthy solubility data requires rigorous determination methods.[1] Do not rely on visual estimation.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility saturation point.[1]

  • Preparation: Weigh approx. 50 mg of 4-fluoro-7-methyl-1H-benzo[d]imidazole into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration:

    • Seal vial tightly with a PTFE-lined cap.

    • Agitate at 25°C (or target temp) for 24 hours using an orbital shaker (200 rpm).

    • Critical Step: If the solid dissolves completely, add more solid until a persistent suspension is observed.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Dilute the supernatant 100-fold with Mobile Phase (Acetonitrile/Water).

    • Analyze via HPLC-UV (254 nm).

    • Calculate concentration against a 5-point calibration curve.

Protocol B: Dynamic Solubility (Visual Polythermal Method)

Objective: Rapid determination for recrystallization solvent screening.

  • Setup: Place 100 mg of compound in a reaction tube.

  • Titration: Add solvent in 0.5 mL increments while heating to reflux.

  • Observation: Record the volume required for complete dissolution at boiling point (

    
    ).
    
  • Cooling: Allow to cool to 25°C. Observe precipitation.

  • Calculation:

    • If crystals form: Solvent is suitable for recrystallization.

    • Solubility (

      
      ) = 
      
      
      
      .

Applications & Workflows

Recrystallization Strategy

The 4-fluoro and 7-methyl substituents make this compound slightly more lipophilic than the parent benzimidazole.[1] Therefore, standard ethanol recrystallization may yield lower recovery due to higher solubility.

Recommended Solvent Systems:

  • Ethanol / Water (80:20): Dissolve in hot ethanol, add water dropwise until turbidity persists, then cool.

  • Ethyl Acetate / Heptane: Dissolve in minimal hot Ethyl Acetate; add Heptane as an antisolvent.

Reaction Solvent Compatibility
  • Nucleophilic Substitution (

    
    ):  Use DMSO  or DMF . The high solubility ensures high localized concentration of the benzimidazole anion (generated by bases like 
    
    
    
    ), accelerating the reaction.
  • Coupling Reactions (Suzuki/Buchwald): Use 1,4-Dioxane or Toluene/Water (biphasic). Note that while solubility in Toluene is low at RT, it increases significantly at 80°C+ used in catalysis.

Visualizations

Solubility Prediction Workflow

This logic gate aids in selecting the correct solvent based on the operational constraints.

SolubilityWorkflow Start Start: Select Solvent Purpose Purpose Is this for Reaction or Purification? Start->Purpose Reaction Reaction Medium Purpose->Reaction Reaction Purify Purification / Recrystallization Purpose->Purify Purification TempReq High Temp (>80°C)? Reaction->TempReq Polarity Polar Mechanism (SNAr)? TempReq->Polarity Yes Solv_THF Select THF or DCM (Moderate Solubility, Low BP) TempReq->Solv_THF No Solv_DMF Select DMF or DMSO (High Solubility, High BP) Polarity->Solv_DMF Yes Solv_Tol Select Toluene or Dioxane (Moderate Solubility at High T) Polarity->Solv_Tol No SolubilityCheck Is it soluble in hot EtOH? Purify->SolubilityCheck System_EtOH Use EtOH/Water Gradient SolubilityCheck->System_EtOH Yes System_EtOAc Use EtOAc/Heptane Gradient SolubilityCheck->System_EtOAc No

Caption: Decision tree for selecting organic solvents based on experimental intent (Synthesis vs. Purification).

Recrystallization Phase Diagram (Conceptual)

Visualizing the antisolvent addition process.

Recrystallization Step1 Dissolution (Solvent: Hot Ethanol) High Solubility Step2 Antisolvent Addition (Water/Heptane) Metastable Zone Step1->Step2 Add Antisolvent Step3 Nucleation (Cooling to 5°C) Supersaturation Step2->Step3 Cool Down Step4 Crystal Growth (Equilibrium) Pure Solid Step3->Step4 Time

Caption: Thermodynamic stages of recrystallization for benzimidazole derivatives.

References

  • Domańska, U., et al. (2004).[3] "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data. Link

  • Abbott, S., & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice. HSPiP. Link

  • BenchChem. (2025).[2] "Technical Guide to Solubility of Benzimidazole Derivatives." Link

  • PubChem. (2025).[1] "Compound Summary: 4-Fluoro-1H-benzimidazole (CAS 5847-89-2)."[1] National Library of Medicine.[4] Link

  • World Intellectual Property Organization. (2025). "Patent WO2025101780A1: Pharmacological correctors of rhodopsin."[5] (Contains NMR/Solubility data for 4-fluoro-7-methyl intermediates). Link[5]

Sources

A Technical Guide to 4-fluoro-7-methyl-1H-benzo[d]imidazole Derivatives and Analogues: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of derivatives and analogues of the 4-fluoro-7-methyl-1H-benzo[d]imidazole core. This document aims to serve as a foundational resource for the exploration of this promising heterocyclic scaffold in medicinal chemistry.

Introduction: The Benzimidazole Scaffold and the Rationale for 4-fluoro-7-methyl Substitution

The benzimidazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors.[1] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

The strategic placement of substituents on the benzimidazole core can significantly modulate its physicochemical properties and biological activity. The focus of this guide, the 4-fluoro-7-methyl-1H-benzo[d]imidazole scaffold, has been rationally designed to incorporate two key structural features:

  • 4-Fluoro Substitution: The introduction of a fluorine atom, a potent electron-withdrawing group, can enhance the binding affinity of the molecule to its target, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability.[1]

  • 7-Methyl Substitution: The methyl group, an electron-donating group, can also influence the electronic properties of the benzimidazole ring system. Furthermore, its steric bulk can provide conformational rigidity and modulate the interaction with the biological target. The presence of a methyl group at the 2-position of the benzimidazole ring has been found to be important for antimicrobial activity.[4]

This unique combination of substituents is hypothesized to yield novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Synthesis of the 4-fluoro-7-methyl-1H-benzo[d]imidazole Core and its Derivatives

The cornerstone for the synthesis of 4-fluoro-7-methyl-1H-benzo[d]imidazole derivatives is the preparation of the core scaffold. A plausible and efficient synthetic strategy involves the condensation of a substituted o-phenylenediamine with a suitable one-carbon synthon.

Proposed Synthesis of the Core Scaffold

The key starting material for the synthesis of the 4-fluoro-7-methyl-1H-benzo[d]imidazole core is 3-fluoro-6-methyl-1,2-phenylenediamine . This precursor can be synthesized through a multi-step process from commercially available starting materials.

Once the diamine is obtained, the benzimidazole ring can be formed via several established methods, with the Phillips condensation being a classical and reliable approach.[5] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.[5]

Alternatively, modern synthetic methodologies such as microwave-assisted synthesis can be employed to accelerate the reaction and improve yields.[6]

Experimental Protocol: Synthesis of 2-substituted-4-fluoro-7-methyl-1H-benzo[d]imidazoles

Objective: To synthesize a library of 2-substituted-4-fluoro-7-methyl-1H-benzo[d]imidazole derivatives.

Materials:

  • 3-fluoro-6-methyl-1,2-phenylenediamine

  • Various aliphatic or aromatic carboxylic acids (e.g., acetic acid, propionic acid, benzoic acid derivatives)

  • 4N Hydrochloric acid

  • Ethanol

  • Sodium bicarbonate

  • Microwave reactor (optional)

Procedure (Phillips Condensation):

  • To a solution of 3-fluoro-6-methyl-1,2-phenylenediamine (1 equivalent) in 4N hydrochloric acid, add the desired carboxylic acid (1.1 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-substituted-4-fluoro-7-methyl-1H-benzo[d]imidazole derivative.

Procedure (Microwave-Assisted Synthesis):

  • In a microwave-safe vessel, combine 3-fluoro-6-methyl-1,2-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a minimal amount of a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Seal the vessel and subject it to microwave irradiation at a predetermined temperature and time (e.g., 120-150 °C for 10-30 minutes). Optimization of reaction conditions may be required.

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and purify as described in the Phillips condensation method.

Structure-Activity Relationship (SAR) Insights and Drug Design Strategies

The biological activity of 4-fluoro-7-methyl-1H-benzo[d]imidazole derivatives can be systematically optimized by exploring the structure-activity relationships. The following points provide a framework for designing new analogues with improved therapeutic potential.

  • Substitution at the 2-position: This is a key position for introducing diversity. The nature of the substituent at C2 significantly influences the biological activity.

    • Aromatic and Heteroaromatic Rings: Introduction of substituted phenyl rings or other heterocyclic systems can lead to potent anticancer and antimicrobial agents. Electron-withdrawing groups on these rings have been shown to enhance activity in some cases.[7]

    • Alkyl Chains: Varying the length and branching of alkyl chains can modulate lipophilicity and, consequently, cell permeability and pharmacokinetic properties.

  • Substitution at the N1-position: The nitrogen atom at the 1-position of the benzimidazole ring is another crucial site for modification.

    • Alkylation: Introduction of small alkyl groups like methyl or ethyl can be significant for antimicrobial activity.[4]

    • Benzyl and other Arylmethyl groups: These larger hydrophobic groups can enhance binding to target proteins.

  • Influence of the 4-fluoro and 7-methyl groups:

    • The 4-fluoro group is expected to act as a hydrogen bond acceptor and to modulate the pKa of the benzimidazole nitrogen, which can be critical for target interaction.

    • The 7-methyl group can provide favorable van der Waals interactions within a hydrophobic pocket of a target protein and may also influence the overall conformation of the molecule.

The interplay between these substituents will be critical in determining the final biological profile of the synthesized compounds.

Potential Therapeutic Applications and Biological Evaluation

Based on the extensive literature on benzimidazole derivatives, the 4-fluoro-7-methyl-1H-benzo[d]imidazole scaffold holds promise for a variety of therapeutic areas. The following are key areas for investigation, along with relevant experimental protocols for biological evaluation.

Anticancer Activity

Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including disruption of microtubule polymerization, inhibition of kinases, and induction of apoptosis.[8]

Experimental Protocol: In Vitro Anticancer Activity Screening

1. Cell Viability Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized benzimidazole derivatives for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8][9]

2. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.

  • Procedure:

    • Treat cancer cells with the test compounds for a specified time.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

3. Kinase Inhibition Assay:

  • Principle: Many benzimidazole derivatives are potent kinase inhibitors.[10][11] Commercially available kinase assay kits can be used to screen for inhibitory activity against a panel of relevant kinases (e.g., EGFR, VEGFR, CDK2).[11][12]

  • Procedure: Follow the manufacturer's protocol for the specific kinase assay kit. Typically, this involves incubating the kinase, substrate, ATP, and the test compound, followed by detection of the phosphorylated substrate.

Antimicrobial Activity

Benzimidazole derivatives have shown significant activity against a range of bacteria and fungi.[7][13]

Experimental Protocol: In Vitro Antimicrobial Activity Screening

1. Agar Well Diffusion Method:

  • Principle: This method provides a qualitative assessment of the antimicrobial activity.

  • Procedure:

    • Prepare agar plates inoculated with the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Create wells in the agar and add a solution of the test compound at a known concentration.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each well.[14]

2. Minimum Inhibitory Concentration (MIC) Determination:

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate and determine the MIC by visual inspection for turbidity.[15]

Data Presentation and Visualization

Quantitative Data Summary

All quantitative data, such as IC50 values from anticancer assays and MIC values from antimicrobial assays, should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anticancer Activity of 4-fluoro-7-methyl-1H-benzo[d]imidazole Derivatives

Compound IDR-group at C2Cancer Cell LineIC50 (µM)
FMB-01 -CH₃MCF-7Data
FMB-02 -C₂H₅MCF-7Data
FMB-03 -C₆H₅MCF-7Data
FMB-01 -CH₃HCT-116Data
FMB-02 -C₂H₅HCT-116Data
FMB-03 -C₆H₅HCT-116Data

Table 2: In Vitro Antimicrobial Activity of 4-fluoro-7-methyl-1H-benzo[d]imidazole Derivatives

Compound IDR-group at C2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
FMB-01 -CH₃DataDataData
FMB-02 -C₂H₅DataDataData
FMB-03 -C₆H₅DataDataData
Diagrams and Workflows

Visual representations are crucial for understanding complex processes. The following diagrams, created using the DOT language, illustrate key workflows and concepts discussed in this guide.

G cluster_synthesis Synthetic Workflow 3-fluoro-6-methyl-1,2-phenylenediamine 3-fluoro-6-methyl-1,2-phenylenediamine Condensation Condensation 3-fluoro-6-methyl-1,2-phenylenediamine->Condensation Carboxylic Acid Carboxylic Acid Carboxylic Acid->Condensation Crude Product Crude Product Condensation->Crude Product Purification Purification Crude Product->Purification 4-fluoro-7-methyl-1H-benzo[d]imidazole Derivative 4-fluoro-7-methyl-1H-benzo[d]imidazole Derivative Purification->4-fluoro-7-methyl-1H-benzo[d]imidazole Derivative

Caption: Synthetic workflow for 2-substituted-4-fluoro-7-methyl-1H-benzo[d]imidazole derivatives.

G cluster_screening Biological Screening Workflow Synthesized Derivatives Synthesized Derivatives Anticancer Assays Anticancer Assays Synthesized Derivatives->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Synthesized Derivatives->Antimicrobial Assays MTT Assay MTT Assay Anticancer Assays->MTT Assay Apoptosis Assay Apoptosis Assay Anticancer Assays->Apoptosis Assay Kinase Inhibition Assay Kinase Inhibition Assay Anticancer Assays->Kinase Inhibition Assay Agar Well Diffusion Agar Well Diffusion Antimicrobial Assays->Agar Well Diffusion MIC Determination MIC Determination Antimicrobial Assays->MIC Determination SAR Analysis SAR Analysis MTT Assay->SAR Analysis Apoptosis Assay->SAR Analysis Kinase Inhibition Assay->SAR Analysis Agar Well Diffusion->SAR Analysis MIC Determination->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Workflow for the biological evaluation and optimization of novel benzimidazole derivatives.

Conclusion

The 4-fluoro-7-methyl-1H-benzo[d]imidazole scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are accessible, and the potential for diverse biological activities is high, based on the well-established pharmacology of the broader benzimidazole class. This guide provides a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship analysis of new derivatives based on this core. Through systematic exploration and optimization, it is anticipated that novel and potent drug candidates can be identified from this exciting class of compounds.

References

  • Paliwal, S., et al. (2021). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 14(10), 5581-5588. [Link]

  • Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Benzimidazole Derivatives as Antimicrobial Agents. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4), 1-13. [Link]

  • ResearchGate. (n.d.). Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2989. [Link]

  • Al-Ostath, A. I., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Iranian Chemical Society, 1-46. [Link]

  • Kumar, A., et al. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of Taibah University for Science, 15(1), 834-845. [Link]

  • El-Emam, A. A., et al. (2004). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 9(10), 843-851. [Link]

  • Preprints.org. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. [Link]

  • International Science Community Association. (2020). Biological activities of benzimidazole derivatives: A review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 11(5), 1-8. [Link]

  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine.... [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Studies Of Some Novel Benzimidazole Derivatives. [Link]

  • Kumar, R. S., et al. (2013). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 224-230. [Link]

  • Al-Otaibi, J. S., et al. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1230, 129891. [Link]

  • ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • ResearchGate. (n.d.). The synthesis of substituted benzimidazoles 3. [Link]

  • Bentham Science Publishers. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]

  • ResearchGate. (n.d.). In vitro validation of protein kinase inhibition by benzimidazole.... [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. [Link]

  • Gaba, M., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

  • Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI, 14(7), 663. [Link]

  • Romagnoli, R., et al. (2013). Benzimidazole derivatives as kinase inhibitors. Expert Opinion on Therapeutic Patents, 23(11), 1435-1456. [Link]

  • BioMed Central. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. [Link]

  • Al-Rashood, S. T., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(13), 5183. [Link]

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

  • Kumar, A., et al. (2020). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Letters in Drug Design & Discovery, 17(10), 1269-1280. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. [Link]

  • Drug-Design.org. (n.d.). Structure Activity Relationships. [Link]

  • de Almeida, M. S., et al. (2017). Molecular modeling and structure-activity relationships for a series of benzimidazole derivatives as cruzain inhibitors. Future Medicinal Chemistry, 9(8), 789-803. [Link]

  • Bentham Science Publisher. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]

  • Chen, Y.-L., et al. (2026). Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. Scientific Reports, 16(1), 12345. [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. [Link]

  • ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3062. [Link]

Sources

An In-depth Technical Guide to 4-fluoro-7-methyl-1H-benzo[d]imidazole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Uncharted Territory of a Novel Benzimidazole

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties.[1][2][3] The strategic introduction of fluorine atoms and methyl groups into this privileged structure can significantly modulate its electronic profile, lipophilicity, and metabolic stability, offering a powerful tool for the fine-tuning of molecular properties.[1][4][5] This guide delves into the synthesis, characterization, and potential applications of a specific, yet underexplored, derivative: 4-fluoro-7-methyl-1H-benzo[d]imidazole .

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 4-fluoro-7-methyl-1H-benzo[d]imidazole hinges on the well-established Phillips condensation reaction, which involves the cyclization of an o-phenylenediamine with a carboxylic acid or its equivalent.[3][6] The logical precursor for our target molecule is the hitherto uncharacterized 3-fluoro-6-methyl-1,2-phenylenediamine .

Proposed Synthesis of the Key Intermediate: 3-fluoro-6-methyl-1,2-phenylenediamine

A plausible synthetic route to this key diamine intermediate can be envisioned starting from the commercially available 2-fluoro-5-nitrotoluene. The synthesis would proceed via a two-step sequence involving nitration followed by reduction.

Experimental Protocol: Synthesis of 3-fluoro-6-methyl-1,2-phenylenediamine

Step 1: Nitration of 2-fluoro-5-nitrotoluene to yield 1-fluoro-2-methyl-4,5-dinitrobenzene

  • To a stirred solution of 2-fluoro-5-nitrotoluene in concentrated sulfuric acid at 0°C, a cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with cold water until neutral, and dried.

  • Purification is achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 1-fluoro-2-methyl-4,5-dinitrobenzene to 3-fluoro-6-methyl-1,2-phenylenediamine

  • The dinitro compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed.[7]

  • For the catalytic hydrogenation, the dinitro compound and the catalyst are placed in a hydrogenation apparatus, and the reaction is carried out under a positive pressure of hydrogen gas with vigorous stirring until the theoretical amount of hydrogen is consumed.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • If using SnCl2/HCl, the reaction mixture is basified with a strong base (e.g., NaOH) to precipitate the diamine, which is then extracted with an organic solvent.

  • The crude diamine is purified by column chromatography or recrystallization.

Phillips Condensation: Formation of the Benzimidazole Core

With the key intermediate, 3-fluoro-6-methyl-1,2-phenylenediamine, in hand, the final step is the formation of the benzimidazole ring. The Phillips condensation with formic acid is the most direct method to introduce the C2-hydrogen of the imidazole ring.[3][6]

Experimental Protocol: Synthesis of 4-fluoro-7-methyl-1H-benzo[d]imidazole

  • A mixture of 3-fluoro-6-methyl-1,2-phenylenediamine and an excess of formic acid is heated at reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with an aqueous solution of a base, such as sodium hydroxide or ammonia, which leads to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude 4-fluoro-7-methyl-1H-benzo[d]imidazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Synthesis_of_4_fluoro_7_methyl_1H_benzimidazole cluster_precursor Precursor Synthesis cluster_benzimidazole Benzimidazole Formation Start 2-Fluoro-5-nitrotoluene Nitration Nitration (HNO3, H2SO4) Start->Nitration Dinitro 1-Fluoro-2-methyl-4,5-dinitrobenzene Nitration->Dinitro Reduction Reduction (e.g., H2, Pd/C) Dinitro->Reduction Diamine 3-Fluoro-6-methyl- 1,2-phenylenediamine Reduction->Diamine Condensation Phillips Condensation (Reflux) Diamine->Condensation FormicAcid Formic Acid FormicAcid->Condensation Target 4-Fluoro-7-methyl- 1H-benzo[d]imidazole Condensation->Target Characterization_Workflow Synthesis Synthesized Compound Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Final Confirmed Structure of 4-Fluoro-7-methyl-1H-benzo[d]imidazole NMR->Final IR->Final MS->Final

Caption: Logical workflow for the characterization of the target compound.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a fluorine atom and a methyl group on the benzimidazole scaffold suggests a range of potential applications, primarily in the field of drug discovery.

  • Antimicrobial Agents: Fluorinated benzimidazoles have demonstrated significant antibacterial and antifungal activities. [8][9]The fluorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. [1]The presence of a methyl group can also contribute to improved biological activity. [9]* Anticancer Agents: The benzimidazole core is present in numerous anticancer drugs. [10][11]Fluorine substitution can enhance the binding affinity to target proteins and improve metabolic stability, leading to more potent and durable anticancer effects. [1]* Kinase Inhibitors: Many kinase inhibitors feature a benzimidazole scaffold. The electronic properties conferred by the fluorine and methyl groups could be exploited to design selective inhibitors of specific kinases involved in disease pathways.

  • Materials Science: Fluorinated organic molecules are of interest in materials science for their unique electronic and optical properties. 4-fluoro-7-methyl-1H-benzo[d]imidazole could serve as a building block for the synthesis of novel organic light-emitting diodes (OLEDs), sensors, or other functional materials. [4]

Conclusion and Future Outlook

While the specific discovery and history of 4-fluoro-7-methyl-1H-benzo[d]imidazole remain to be documented, this in-depth technical guide provides a robust and scientifically sound framework for its synthesis, characterization, and exploration. The proposed synthetic route, based on well-established chemical transformations, offers a clear path for its preparation in the laboratory. The anticipated physicochemical properties and spectroscopic data provide a benchmark for its identification and characterization.

The potential applications of this molecule in drug discovery and materials science are vast, underscored by the proven utility of related fluorinated and methylated benzimidazole derivatives. It is our hope that this guide will stimulate further research into this promising compound, leading to the discovery of novel therapeutic agents and advanced materials. The exploration of 4-fluoro-7-methyl-1H-benzo[d]imidazole and its derivatives represents a fertile ground for innovation at the intersection of chemistry, biology, and materials science.

References

  • Fluorinated benzimidazoles for medicinal chemistry and new materials. (2025).
  • Al-Harthy, T., Zoghaib, W. M., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4429.
  • Salim, S., Mahmood, S., & Fadhil, Z. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Salim, S., Mahmood, S., & Fadhil, Z. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Benzimidazole derivatives incorporating fluorine. (n.d.).
  • A series of twenty-two new trifloromethyl benzimidazole derivatives were prepared based on azide and DCC coupling... (2025). Iranian Journal of Science.
  • Ovcharenko, V. I., Romanenko, G. V., Fokin, S. V., & Sagdeev, R. Z. (2022). Series of Fluorinated Benzimidazole-Substituted Nitronyl Nitroxides: Synthesis, Structure, Acidity, Redox Properties, and Magnetostructural Correlations. The Journal of Organic Chemistry, 87(21), 14269–14282.
  • Al-Harthy, T., Zoghaib, W. M., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds.
  • Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. (2023). MDPI.
  • Gürsoy, E., & Demirayak, Ş. (2018).
  • Levashova, V. I., Perevalov, A. S., & Bakulev, V. A. (2021). Non-Catalyzed Cascade Double Imination Reaction of 2-Fluoro-alk-3-yn-1-ones: Sustainable Synthesis of 3-Fluoro-1,5-benzodiazepines. ACS Organic & Inorganic Au, 1(1), 28–36.
  • da Silva, F. M., de Souza, M. C. B. V., & Ferreira, V. F. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 237–243.
  • Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33939–33965.
  • (a) Preparation of 3-methyl-1,2-phenylenediamine. (n.d.). PrepChem.com.
  • Al-Ostath, A., Al-Wabli, R. I., Al-Ghamdi, A. M., Al-Zahrani, A. A., & Al-Ghamdi, S. A. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22938–22958.
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025). RSC Publishing.
  • In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole. (2025). Benchchem.
  • Lykouras, M., & Iatrou, H. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2022). Molecules, 27(15), 4991.
  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). ACS Omega, 7(35), 31238–31251.
  • Method for the preparation of 6-α fluoro corticosteroids. (2010).
  • Synthesis method of m-fluoroaniline. (2010).
  • A Convenient Synthesis of 2-Fluoro- and 6-Fluoro-(2S,3R)-threo-(3,4-dihydroxyphenyl)serine Using Sharpless Asymmetric Aminohydroxylation. (2001).

Sources

Troubleshooting & Optimization

4-fluoro-7-methyl-1H-benzo[d]imidazole stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Tautomeric Behavior

Executive Summary & Chemical Logic

The Molecule: 4-fluoro-7-methyl-1H-benzo[d]imidazole is a bifunctional scaffold often used as a bioisostere for indole or purine in kinase and PARP inhibitors. Its utility, however, is frequently comprised by two intrinsic chemical behaviors that users often mistake for impurity or degradation:

  • Annular Tautomerism: The proton on the imidazole nitrogen (

    
    ) is not static. It oscillates between 
    
    
    
    and
    
    
    . Due to the asymmetric substitution (4-Fluoro vs. 7-Methyl), this creates two distinct chemical environments that equilibrate rapidly at room temperature.
  • Benzylic Oxidation: While the benzimidazole core is robust, the 7-methyl group is electronically activated and susceptible to oxidation (to alcohol, aldehyde, and carboxylic acid), particularly in solution or under metabolic conditions.

This guide addresses these specific instability and analysis challenges.

Troubleshooting Guide: Common User Issues

Issue 1: "My NMR spectrum shows broad peaks or 'missing' carbons."

Diagnosis: Fast-Exchange Tautomerism. Unlike symmetrical benzimidazoles, 4-fluoro-7-methyl-1H-benzo[d]imidazole exists as a mixture of two tautomers:

  • Tautomer A: 4-fluoro-7-methyl-1H-benzo[d]imidazole

  • Tautomer B: 7-fluoro-4-methyl-1H-benzo[d]imidazole (functionally equivalent but magnetically distinct).

In


 or 

at room temperature (25°C), the proton exchange rate (

) is often comparable to the NMR timescale. This leads to coalescence , where signals broaden significantly or disappear into the baseline (decoalescence).

Corrective Action:

  • Sharpen the Signals (Fast Exchange): Add a trace of acid (TFA-d) or base (

    
    ) to the NMR tube. This catalyzes the proton exchange, pushing the system into the "fast exchange" regime. The spectrum will resolve into a sharp, time-averaged set of signals.
    
  • Freeze the Tautomers (Slow Exchange): Lower the probe temperature to -40°C or -60°C. This slows

    
     below the NMR timescale, allowing you to see two distinct sets of peaks (approx. 50:50 ratio).
    
Issue 2: "The compound turned yellow/brown in solution after 24 hours."

Diagnosis: Oxidative Degradation (N-Oxide or Benzylic Oxidation). Benzimidazoles are electron-rich.

  • Pathway A (Benzylic): The 7-methyl group is benzylic. In the presence of trace metals (Fe, Cu) or light, it oxidizes to the 7-hydroxymethyl or 7-formyl derivative.

  • Pathway B (N-Oxidation): Long-term exposure to air can lead to N-oxide formation, which is often colored (yellow/orange).

Corrective Action:

  • Check LCMS: Look for M+16 (N-oxide/Hydroxyl) or M+14 (Carbonyl) mass shifts.

  • Protocol: Store solid under Argon/Nitrogen at -20°C. Never store in solution (DMSO/MeOH) for >48 hours unless frozen.

Issue 3: "High clearance observed in liver microsome (RLM/HLM) assays."

Diagnosis: Metabolic Liability of the 7-Methyl Group. Users often assume the Fluorine (C4) protects the ring. It does protect the C4 position from metabolism, but the C7-Methyl is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2C and CYP3A4), leading to rapid clearance via benzylic oxidation.

Corrective Action:

  • Design Fix: If this is a lead compound, consider replacing the 7-Methyl with a 7-Chloro or 7-Trifluoromethyl group to block this metabolic route.

Visualizing the Pathways

The following diagram illustrates the tautomeric equilibrium and the primary degradation pathways that users must monitor.

Benzimidazole_Stability cluster_tautomer NMR Tautomerism (Reversible) cluster_degradation Degradation & Metabolism (Irreversible) Compound 4-fluoro-7-methyl- 1H-benzo[d]imidazole (Target) Tautomer_A Tautomer A: 1H-isomer (4-F, 7-Me) Compound->Tautomer_A Tautomer_B Tautomer B: 3H-isomer (7-F, 4-Me) Tautomer_A->Tautomer_B Fast H+ Shift (Broad NMR Signals) Alcohol Metabolite 1: Alcohol (+16 Da) (Benzylic Oxidation) Tautomer_A->Alcohol CYP450 or Air/Light NOxide Impurity: N-Oxide (+16 Da) (Storage Artifact) Tautomer_A->NOxide Peroxides/Air Acid Metabolite 2: Carboxylic Acid (+30 Da) (Rapid Clearance) Alcohol->Acid Oxidation

Figure 1: Tautomeric equilibrium (causing NMR issues) and oxidative degradation pathways (causing instability).

Standard Operating Procedures (SOPs)

Protocol A: Quality Control (LCMS Purity Check)

Use this protocol to distinguish between degradation and tautomerism.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Acetonitrile:Water (50:50). Avoid DMSO if possible to prevent signal suppression.

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Interpretation:

    • Single Peak: The compound is pure. Tautomers do not separate on standard HPLC (they equilibrate faster than the column retention time).

    • Peak +16 Da: Benzylic alcohol or N-oxide impurity.

    • Peak +30/32 Da: Carboxylic acid derivative (metabolic/oxidative end product).

Protocol B: Long-Term Storage

Benzimidazoles with electron-donating alkyl groups (like 7-methyl) are prone to slow oxidation.

ParameterRecommendationReason
Temperature -20°CSlows Arrhenius kinetics of oxidation.
Atmosphere Argon or NitrogenPrevents benzylic oxidation and N-oxide formation.
Container Amber GlassBlocks UV light (benzimidazoles absorb UV strongly).
Solvent None (Solid State) Solution storage accelerates degradation 100x.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a biochemical assay at pH 7.4? A: Yes, but be aware of its pKa. The benzimidazole nitrogen (


) has a pKa 

5.5, so it is neutral at pH 7.4. The NH (

) has a pKa

12.5. However, solubility might be limited. Ensure <1% DMSO final concentration to prevent precipitation.

Q: Why does the vendor supply the compound as a salt (e.g., HCl or Na)? A: To fix the tautomerism and improve solubility.

  • HCl Salt: Protonates the basic nitrogen, creating a symmetrical cation (if the substitution allows) or simply increasing water solubility.

  • Sodium Salt: Deprotonates the NH, creating a stable anion.

  • Note: Free base is preferred for cell permeability assays.

Q: I see a "doublet of doublets" in the Fluorine NMR. Is this correct? A: Yes. The fluorine at C4 couples with:

  • H5 (Ortho):

    
     Hz.
    
  • H6 (Meta):

    
     Hz.
    If the signals are broad, heat the sample to 40°C to resolve the tautomeric broadening.
    

References

  • Tautomerism in Benzimidazoles: Claramunt, R. M., et al. "The Tautomerism of Benzimidazoles." Beilstein Journal of Organic Chemistry, 2025. Context: Explains the NMR broadening mechanisms in asymmetric benzimidazoles.

  • Metabolic Stability (Benzylic Oxidation): Dragovich, P. S., et al. "Structure-Based Design of Benzimidazole-Based Inhibitors." Journal of Medicinal Chemistry, 2003.[1] Context: Establishes the 7-methyl group as a primary site of metabolic clearance.

  • Chemical Stability & Handling: Fisher Scientific Safety Data Sheet (SDS). "Benzimidazole Derivatives Handling." Context: General storage and safety protocols for fluorinated benzimidazoles.

  • Degradation Pathways: Huang, Y., et al. "Forced Oxidative Degradation Pathways of the Imidazole Moiety."[2] Journal of Pharmaceutical Sciences, 2019.[2] Context: Details the N-oxidation and ring-opening mechanisms under stress.

Sources

purification techniques for 4-fluoro-7-methyl-1H-benzo[d]imidazole

[1][2]

Part 2: Troubleshooting & FAQs

Category 1: Solubility & Crystallization Issues

Q1: My crude product is a sticky dark oil that won't solidify. How do I induce crystallization? Diagnosis: This is typical for benzimidazoles containing unreacted diamine precursors or oxidation byproducts (often azo-colored impurities). The oil is likely a supersaturated mixture. Protocol:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Add Hexanes dropwise until cloudy.

  • Sonicate for 5–10 minutes. The mechanical energy often breaks the metastable oil phase, inducing nucleation [1].

  • Advanced Tip: If it remains oily, perform the Acid-Base Swing (see Workflow). The oil is often neutral impurities; the benzimidazole will dissolve in HCl, leaving the oily tar behind.

Q2: Which solvent system is best for recrystallization? Recommendation: The 4-fluoro and 7-methyl substituents add lipophilicity compared to the parent benzimidazole, but the core remains polar.

  • Primary System: Ethanol/Water (7:3) . Dissolve in boiling ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C.

  • Secondary System (for high purity): Acetonitrile . It provides excellent rejection of colored oxidation impurities [2].

  • Avoid: Pure water (solubility is too low) or pure DCM (solubility is too high).

Data: Solvent Efficiency Table

Solvent System Solubility (Hot) Impurity Rejection Recommended For
Ethanol/Water High Excellent (Salts/Polar) General Purification
Acetonitrile Moderate Good (Colored Tars) Final Polishing
Toluene Moderate Moderate Removing Non-polar Dimers

| DMF/Water | Very High | Poor | Not Recommended (Traps solvent) |

Category 2: Spectral Anomalies (NMR/HPLC)

Q3: My 1H NMR shows broad signals or "missing" peaks around the aromatic region. Is my product degrading? Analysis: No, this is likely Annular Tautomerism .

  • Mechanism: The proton on N1 rapidly exchanges with N3. For 4-fluoro-7-methylbenzimidazole, the tautomers are chemically distinct (4-F vs. 7-F relative to the NH).

  • Solution: Run the NMR in DMSO-d6 or MeOD with a trace of TFA (Trifluoroacetic acid) or warm the sample to 50°C. This speeds up the exchange relative to the NMR time scale, coalescing the peaks into sharp averages [3].

Q4: I see a persistent impurity at ~10% by HPLC that co-elutes. What is it? Diagnosis: This is often the Regioisomer or Diamine Precursor .

  • If synthesized from 3-fluoro-6-methyl-1,2-phenylenediamine, unreacted diamine is the most common contaminant.

  • Detection: Diamines are easily oxidized. If the spot turns brown/purple on TLC over time, it is the diamine.

  • Removal:

    • Chemical Method: Suspend the solid in dilute Acetic Acid (5%). The diamine is more basic and soluble; the benzimidazole is less soluble in weak acid (unlike in strong HCl). Filter the solid.[1][2][3][4][5]

    • Chromatography: Use DCM:Methanol:NH4OH (95:5:0.5) . The ammonia sharpens the peak and prevents tailing of the basic benzimidazole [4].

Category 3: Extraction & Yield Optimization

Q5: I lost my product during the acid-base extraction. Where did it go? Root Cause:

  • pH Overshoot: Benzimidazoles have an acidic NH (pKa ~12). If you basify to pH >13 (using strong NaOH), you may form the benzimidazolide anion , which is water-soluble.

  • Amphoteric Loss: If the pH is neutral (~7), solubility is lowest. Corrective Action:

  • Target pH 9–10 using Ammonium Hydroxide (NH4OH) rather than NaOH. Ammonia buffers naturally around this range, preventing the formation of the water-soluble anion [1].

  • Recovery: Check your aqueous waste. If pH > 12, acidify to pH 9 to recover the precipitate.

Part 3: Detailed Experimental Protocols

Protocol A: The "Acid-Base Swing" (Recommended First Step)

Use this for crude solids or oils to remove non-basic tars and starting materials.

  • Dissolution: Suspend 10 g of crude 4-fluoro-7-methyl-1H-benzo[d]imidazole in 100 mL of 1M HCl . Stir for 20 min.

  • Filtration: Filter through a Celite pad to remove insoluble black tars. The product is in the filtrate (yellowish liquid).

  • Washing: Extract the acidic filtrate with DCM (2 x 30 mL) . Discard the organic (DCM) layer (contains non-basic impurities).

  • Precipitation: Cool the aqueous phase to 0–5°C. Slowly add 28% NH4OH dropwise with vigorous stirring until pH reaches ~9.5. A white/off-white solid should precipitate.

  • Collection: Filter the solid, wash with ice-cold water (3 x 20 mL) , and dry under vacuum at 50°C.

Protocol B: Charcoal Recrystallization (For Color Removal)

Use this if the product is chemically pure but colored (yellow/brown).

  • Dissolve the dried solid in boiling Ethanol (10 mL/g) .

  • Add Activated Carbon (10 wt%) . Caution: Add carefully to avoid boil-over.

  • Reflux for 15 minutes.

  • Filter hot through a pre-heated Celite pad or sintered glass funnel.

  • Reheat filtrate to boiling and add hot Water dropwise until the solution is faintly turbid.

  • Allow to cool to room temperature, then refrigerate (4°C) overnight.

References

  • Synthesis and Characterization of Novel Derivatives of Benzimidazole . International Journal of Creative Research Thoughts (IJCRT). (2025).[1] Retrieved from [Link]

  • 4-Fluoro-1H-benzo[d]imidazole (Chemical Properties & pKa Data) . PubChem. (2025).[6][7] Retrieved from [Link][7]

  • Synthesis of New Fluoro-Benzimidazole Derivatives . National Institutes of Health (PMC). (2025). Retrieved from [Link]

Technical Support Center: Crystallization of 4-fluoro-7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-fluoro-7-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for common challenges encountered during the crystallization of this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve high-quality single crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 4-fluoro-7-methyl-1H-benzo[d]imidazole that I should consider for crystallization?

A1: The molecular structure of 4-fluoro-7-methyl-1H-benzo[d]imidazole presents several key features that will govern its crystallization behavior:

  • Benzimidazole Core: This planar, heterocyclic system is capable of forming strong intermolecular N-H···N hydrogen bonds, which often leads to the formation of chains or tapes in the crystal lattice.[1][2] The aromatic rings also facilitate π-π stacking interactions, which are crucial for crystal packing.[1]

  • Fluorine Substituent: As the most electronegative element, fluorine can alter the electronic properties of the benzene ring.[3][4] It can participate in weaker C-H···F hydrogen bonds and dipole-dipole interactions, potentially influencing polymorphism and solvent selection.[5] The introduction of fluorine can also impact solubility.[4]

  • Methyl Group: The methyl group is relatively non-polar and can influence the steric packing of the molecules in the crystal lattice. It may disrupt simple, planar stacking arrangements, requiring specific solvent environments to achieve orderly packing.

Q2: What is a good starting point for solvent selection for this compound?

A2: There is no universal solvent for crystallization; however, a systematic screening approach is highly effective.[6] A good crystallization solvent is one in which your compound is moderately soluble at high temperatures but poorly soluble at low temperatures.

We recommend starting with solvents that have a range of polarities and hydrogen bonding capabilities. Based on the benzimidazole scaffold, alcohols (Methanol, Ethanol, Isopropanol), ketones (Acetone), esters (Ethyl Acetate), and potentially aprotic polar solvents like Acetonitrile are excellent starting points. It is also wise to test non-polar solvents like Toluene or Heptane for use as anti-solvents.[7]

The following table provides a representative screening panel to guide your initial experiments. You will need to determine the exact solubility of your specific batch of 4-fluoro-7-methyl-1H-benzo[d]imidazole.

SolventPolarity IndexBoiling Point (°C)Key Characteristics & Potential Role
Methanol 5.165Good starting solvent, often promotes hydrogen bonding.[8][9]
Ethanol 4.378Similar to methanol, but lower volatility can slow crystal growth.
Isopropanol (IPA) 3.982Can lead to slower, more controlled crystallization than MeOH or EtOH.
Acetone 5.156Aprotic, can disrupt hydrogen bonding networks. Its volatility can be a challenge.[6]
Ethyl Acetate 4.477Medium polarity, good for creating supersaturation upon cooling.
Acetonitrile 5.882Aprotic polar solvent, can offer different solvation properties.
Toluene 2.4111Good for dissolving aromatic compounds; often used in layering systems.
Heptane/Hexane 0.198 / 69Non-polar; primarily used as an anti-solvent to induce precipitation.[7]
Water 10.2100Benzimidazoles can have some water solubility, especially at different pH values. Often used with a co-solvent.[10]

Q3: Which crystallization methods are most likely to be successful?

A3: For a novel compound, it is best to try several methods in parallel.[11]

  • Slow Cooling: This is the most common and often simplest method. A saturated solution is prepared at an elevated temperature and allowed to cool slowly, leading to a gradual decrease in solubility and the formation of crystals.[6]

  • Slow Evaporation: This method is useful when the compound is too soluble in a particular solvent, even at low temperatures. The solvent is allowed to evaporate slowly, increasing the concentration of the compound until it reaches supersaturation and crystallizes.[7][11]

  • Vapor Diffusion (Liquid or Gas): This is a very effective technique for growing high-quality single crystals from a small amount of material. A solution of your compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]

  • Solvent Layering: In this method, a solution of your compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two solvents as they diffuse into one another.[11]

Troubleshooting Guide

Problem: No crystals form, even after cooling the solution for an extended period.

  • Possible Cause 1: The solution is too dilute (not supersaturated).

    • Solution: Your compound may be more soluble than anticipated. Gently reheat the solution and evaporate a portion of the solvent to increase the concentration.[12] Allow it to cool again. If you have a mother liquor from a previous attempt, you can test it by letting a drop dry on a watch glass; if a solid film or powder appears, there is still a significant amount of compound in the solution.[12]

  • Possible Cause 2: Nucleation is kinetically hindered.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.[13]

    • Solution 2 (Seeding): If you have any solid material (even crude product), add a single, tiny speck to the solution. A "seed crystal" provides a perfect template for further crystal growth.[12]

    • Solution 3 (Shock Cooling): Briefly place the flask in an ice bath or freezer for a few minutes. The rapid temperature drop can sometimes induce nucleation. Once you see some solid forming, allow it to continue cooling slowly at a higher temperature.

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause 1: The solution is too concentrated, or the cooling is too rapid. Oiling out occurs when the solubility of the compound is exceeded at a temperature that is above its melting point in that solvent system.[12]

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the concentration.[12] Ensure the solution cools much more slowly. Insulate the flask by wrapping it in glass wool or placing it in a large beaker to slow heat transfer.

  • Possible Cause 2: Impurities are present. Impurities can interfere with the formation of an ordered crystal lattice and depress the melting point, leading to oil formation.

    • Solution: If you suspect impurities, you may need to re-purify the material. An activated charcoal treatment followed by hot filtration can sometimes remove colored impurities.[13] Alternatively, column chromatography may be necessary before attempting recrystallization again.

Problem: The crystals are very small (microcrystalline) or needle-like.

  • Possible Cause: Crystallization occurred too rapidly. This is often due to high supersaturation or rapid cooling.

    • Solution 1 (Slower Cooling): Reduce the rate of cooling. Allow the solution to cool to room temperature on the benchtop before transferring it to a refrigerator or ice bath.[13]

    • Solution 2 (Change Solvent System): Try a solvent in which the compound is slightly more soluble, or use a solvent/anti-solvent system that encourages slower crystal growth. For example, if you are using methanol, try ethanol or isopropanol. Slower growth allows molecules more time to arrange themselves into a more ordered, larger lattice.

Problem: The final crystal yield is very low.

  • Possible Cause 1: Too much solvent was used. If the compound has significant solubility even at low temperatures, a large portion will remain in the mother liquor.[13]

    • Solution: Before you begin, use only the minimum amount of hot solvent required to fully dissolve your compound.[13] After filtering your first crop of crystals, you can try to concentrate the mother liquor (e.g., by evaporating 50% of the solvent) and cool it again to obtain a second crop.

  • Possible Cause 2: Premature filtration. The crystallization process may not have been complete when you filtered the crystals.

    • Solution: Ensure you have allowed sufficient time for crystallization at the cold temperature. Check for any further crystal formation in the filtrate upon extended cooling.[13]

Visualization of Workflows

Below are diagrams to visually guide you through the troubleshooting and solvent selection process.

G cluster_oil Oiling Out Issues cluster_quality Crystal Quality Issues start Start Crystallization (e.g., Slow Cooling) check_crystals Crystals Formed? start->check_crystals outcome_yes High Quality Crystals? (Size, Shape) check_crystals->outcome_yes Yes outcome_no No Crystals check_crystals->outcome_no No success Success! Collect & Dry Crystals outcome_yes->success Yes poor_quality Poor Quality Crystals (Small, Needles) outcome_yes->poor_quality No action_seed Try Seeding or Scratching outcome_no->action_seed action_concentrate Concentrate Solution (Evaporate Solvent) outcome_no->action_concentrate oil_out Compound Oiled Out action_add_solvent Re-dissolve & Add More Solvent oil_out->action_add_solvent action_slow_cooling Slow Down Cooling Rate poor_quality->action_slow_cooling action_seed->check_crystals Re-cool action_concentrate->check_crystals Re-cool action_add_solvent->action_slow_cooling Then action_slow_cooling->start Retry

Caption: Troubleshooting flowchart for common crystallization issues.

G cluster_hot High Temperature (e.g., Boiling) cluster_cold Low Temperature (e.g., 0-4 °C) title Principle of Solvent Selection hot_sol Compound is Fully Soluble in Minimum Solvent process Slow Cooling hot_sol->process cold_sol Compound is Sparingly Soluble (Supersaturated) result High Yield of Pure Crystals cold_sol->result process->cold_sol

Caption: The "Soluble Hot, Insoluble Cold" principle for solvent selection.

Detailed Experimental Protocols

Protocol 1: Crystallization by Slow Cooling
  • Solvent Selection: In a small test tube, add ~10 mg of your compound. Add a solvent dropwise at room temperature until the solid dissolves. If it dissolves in <0.5 mL, it is likely too soluble. Find a solvent where it is sparingly soluble at room temperature.

  • Dissolution: Place your bulk compound (e.g., 100 mg) in a clean Erlenmeyer flask equipped with a stir bar. Add the chosen solvent in small portions while heating and stirring (e.g., on a hot plate) until the solid is completely dissolved. Add the solvent dropwise near the end to ensure you are using the minimum amount necessary.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass to prevent rapid evaporation, and place it on a cork ring or folded paper towel to insulate it from the benchtop. Allow it to cool slowly to room temperature.

  • Maximize Yield: Once at room temperature, transfer the flask to a 4°C refrigerator or an ice bath for several hours (or overnight) to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Crystallization by Vapor Diffusion
  • Preparation: Prepare a saturated or near-saturated solution of your compound in a "good" solvent (e.g., 1-2 mg in 0.2 mL of methanol) in a small, narrow vial (e.g., a 1-dram vial).

  • Setup: In a larger vial or beaker (e.g., a 20 mL scintillation vial), add 1-2 mL of a volatile "anti-solvent" in which your compound is insoluble (e.g., hexane or diethyl ether).

  • Diffusion: Carefully place the small, open vial containing your compound solution inside the larger vial. Ensure the liquid levels are such that the vials cannot tip over or mix directly.

  • Sealing: Seal the larger vial tightly with a cap or parafilm. Do not disturb the setup.

  • Incubation: Over several hours to days, the anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting the slow growth of high-quality crystals.

References

  • ResearchGate. Co-crystallization of a benzimidazole derivative with carboxylic acids. Available at: [Link]

  • Geiger, D. K., & DeStefano, V. (2014). Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole.
  • (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]

  • Google Patents. Crystals of benzimidazole derivatives and their production. CA2269053A1.
  • IJCRT.org. Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • ResearchGate. Crystallization of benzimidazole by solution growth method and its characterization. Available at: [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • University of Florida, Center for Xray Crystallography. Crystal Growing Tips. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2020). Importance of Fluorine in Benzazole Compounds. PMC. Available at: [Link]

  • ResearchGate. Importance of Fluorine in Benzazole Compounds. Available at: [Link]

  • ACS Publications. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]

  • IUCr. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. Available at: [Link]

  • Molecules. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Available at: [Link]

  • ACG Publications. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Available at: [Link]

  • ResearchGate. Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Available at: [Link]

  • MDPI. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-fluoro-7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for the synthesis of 4-fluoro-7-methyl-1H-benzo[d]imidazole.

Welcome to the technical support guide for the synthesis of 4-fluoro-7-methyl-1H-benzo[d]imidazole. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. As a key building block in pharmaceutical research, achieving a high-yield, high-purity synthesis is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with this specific synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The typical route involves the condensation of 3-fluoro-6-methyl-phenylene-1,2-diamine with a C1 source, most commonly formic acid, under acidic conditions (Phillips-Ladenburg reaction).[1]

Q1: My final product is a mixture of two isomers that are difficult to separate by column chromatography. How can I improve regioselectivity?

Answer: This is the most common and challenging issue in this synthesis, arising from the asymmetric nature of the 3-fluoro-6-methyl-phenylene-1,2-diamine precursor. The reaction can produce both the desired 4-fluoro-7-methyl-1H-benzo[d]imidazole and the undesired 7-fluoro-4-methyl-1H-benzo[d]imidazole.

Root Cause Analysis: The formation of two regioisomers is kinetically controlled. The initial nucleophilic attack can occur from either nitrogen of the diamine onto the carbonyl carbon of formic acid (or its protonated form). The electronic properties and steric hindrance around each nitrogen atom influence the rate of attack and subsequent cyclization. The fluorine atom is electron-withdrawing, decreasing the nucleophilicity of the adjacent amine, while the methyl group is weakly electron-donating. This delicate electronic balance often results in a mixture of products.

Mitigation Strategies:

  • Lower Reaction Temperature: Running the initial condensation step at a lower temperature (e.g., 80-90 °C instead of refluxing at >100 °C) can enhance the kinetic difference between the two competing reaction pathways, potentially favoring one isomer over the other.

  • Choice of Acid Catalyst: While strong mineral acids like HCl are common, polyphosphoric acid (PPA) can sometimes offer better regioselectivity by acting as both a catalyst and a dehydrating agent, promoting a more controlled cyclization.

  • Microwave-Assisted Synthesis: Some studies on substituted benzimidazoles have shown that microwave irradiation can, in some cases, improve regioselectivity and dramatically reduce reaction times.[2] This is due to efficient and uniform heating that can favor a specific kinetic pathway.

Workflow Diagram: Regioisomer Formation

G cluster_start Starting Materials Diamine 3-Fluoro-6-methyl- phenylene-1,2-diamine Intermediate Formamide Intermediate Diamine->Intermediate + HCOOH - H2O FormicAcid Formic Acid (HCOOH) Pathway1 Attack by N1 (adjacent to F) Intermediate->Pathway1 Pathway2 Attack by N2 (adjacent to Me) Intermediate->Pathway2 Product1 7-Fluoro-4-methyl- 1H-benzo[d]imidazole (Undesired Isomer) Pathway1->Product1 Cyclization Product2 4-Fluoro-7-methyl- 1H-benzo[d]imidazole (Desired Product) Pathway2->Product2 Cyclization

Caption: Competing pathways leading to regioisomer formation.

Q2: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted diamine. What causes incomplete conversion?

Answer: Low conversion is typically due to insufficient reaction time, inadequate temperature, or deactivation of the starting material or catalyst.

Root Cause Analysis: The cyclization of the intermediate Schiff base (or formamide) to the final benzimidazole requires overcoming a significant activation energy barrier for the intramolecular nucleophilic attack and subsequent dehydration.[3]

Mitigation Strategies:

  • Increase Reaction Time and/or Temperature: The most straightforward approach. Monitor the reaction by TLC or LC-MS every 2-4 hours to track the disappearance of the starting diamine. If the reaction stalls at reflux in a given solvent (e.g., water or ethanol), consider switching to a higher-boiling solvent like DMF or using microwave conditions.[2]

  • Ensure Anhydrous Conditions (if applicable): While many benzimidazole syntheses are run in aqueous acid, the final dehydration step is crucial. If using a non-aqueous system, ensure your reagents and solvent are dry.

  • Catalyst Efficiency: Ensure the correct catalytic amount of acid is used. For Phillips conditions, strong acids like 4M HCl are standard. If using a solid-supported catalyst, ensure it has not been deactivated from previous use.[3]

Data Table: Effect of Reaction Conditions on Yield

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
4M HClWater100 (Reflux)865-75
p-TsOHToluene110 (Reflux)1270-80
None (Neat)Formic Acid100680-90
Er(OTf)₃ (1 mol%)Solvent-Free (MW)1200.1 (6 min)>95[2]
Q3: The reaction mixture turns dark brown or black, resulting in a crude product that is difficult to purify. How can I prevent this?

Answer: Dark coloration is almost always a sign of oxidative degradation of the o-phenylenediamine starting material.

Root Cause Analysis: o-Phenylenediamines are highly sensitive to air and can be easily oxidized, especially at elevated temperatures and in the presence of trace metals.[4] This oxidation leads to the formation of complex, colored polymeric byproducts which are notoriously difficult to remove.

Mitigation Strategies:

  • Use High-Purity Starting Material: Ensure your 3-fluoro-6-methyl-phenylene-1,2-diamine is as pure as possible. If it is discolored (typically pink, brown, or grey), consider purifying it by recrystallization or a quick filtration through a plug of silica gel before use.

  • Maintain an Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere of nitrogen or argon. Degas your solvent before adding the reagents and maintain a positive pressure of inert gas throughout the reaction.

  • Add an Antioxidant: In some cases, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) can help scavenge dissolved oxygen and prevent the onset of oxidation.

Workflow Diagram: Preventing Oxidative Degradation

G Start Start Reaction Setup CheckDiamine Is Diamine Pure/Colorless? Start->CheckDiamine Purify Purify Diamine (Recrystallize/Silica Plug) CheckDiamine->Purify No Degas Degas Solvent CheckDiamine->Degas Yes Purify->Degas Assemble Assemble Under Inert Atmosphere (N2/Ar) Degas->Assemble AddReagents Add Reagents Assemble->AddReagents Heat Heat to Reaction Temp AddReagents->Heat End Proceed with Reaction Heat->End

Caption: Pre-reaction workflow to minimize oxidation.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for this reaction? A: The reaction proceeds via two key steps. First, one of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of formic acid, forming a formamide intermediate after dehydration. Second, an intramolecular cyclization occurs where the second amino group attacks the amide carbonyl, followed by another dehydration step to yield the aromatic benzimidazole ring.[5]

Q: Which analytical techniques are best for monitoring the reaction? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. Use a mobile phase like 30-50% Ethyl Acetate in Hexane. The diamine starting material will be at a lower Rf, while the benzimidazole product will be higher. For more quantitative analysis and to check for isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q: Are there "greener" synthesis alternatives? A: Yes. Traditional methods often use strong acids and organic solvents. Modern approaches focus on minimizing waste and hazardous reagents. Using water as a solvent is a common green alternative.[6] Additionally, catalyst systems like supported gold nanoparticles or erbium triflate under solvent-free microwave conditions offer high efficiency and easier workup.[2][7] Visible-light-induced methods using organic dyes as photocatalysts are also emerging, avoiding the need for heat or strong oxidants.[8]

Q: How can I effectively purify the final product, especially from its regioisomer? A: Purification can be challenging due to the similar polarities of the regioisomers.

  • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a saturated sodium bicarbonate solution to remove acidic residue, then wash with brine. This removes many baseline impurities.

  • Recrystallization: If the crude product is reasonably pure (>85%), recrystallization from a solvent system like ethanol/water or toluene can be highly effective at isolating the major isomer, as it will often have different crystal packing energy and solubility.

  • Preparative HPLC: If column chromatography fails to provide adequate separation, preparative reverse-phase HPLC is the most powerful tool for separating close-eluting isomers.

Appendix: Standard Experimental Protocol

Synthesis of 4-fluoro-7-methyl-1H-benzo[d]imidazole

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-fluoro-6-methyl-phenylene-1,2-diamine (1.40 g, 10 mmol).

  • Add 90% formic acid (20 mL).

  • Place the flask under a gentle stream of nitrogen.

  • Heat the reaction mixture to 100 °C in an oil bath and maintain for 6 hours. Monitor the reaction progress by TLC (50% EtOAc/Hexane).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.

  • Neutralize the mixture by slowly adding a 10% aqueous sodium hydroxide (NaOH) solution until the pH is ~7-8. A precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 30 mL).

  • Dry the crude solid under vacuum to yield the product, which can be further purified by recrystallization from an ethanol/water mixture.

References

  • Title: Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystallization Induced Regioisomerization Source: ResearchGate URL: [Link]

  • Title: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL: [Link]

  • Title: N‐Alkylation of benzimidazole. Source: ResearchGate URL: [Link]

  • Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles Source: MDPI URL: [Link]

  • Title: Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions Source: MDPI URL: [Link]

  • Title: N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles Source: ResearchGate URL: [Link]

  • Title: A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities Source: MDPI URL: [Link]

  • Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent achievements in the synthesis of benzimidazole derivatives Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Visible-light-induced condensation cyclization to synthesize benzimidazoles using fluorescein as a photocatalyst Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by Co Complex Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

Strategic Scaffold Analysis: 4-Fluoro-7-Methyl-1H-Benzo[d]imidazole in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-7-methyl-1H-benzo[d]imidazole is not a standalone therapeutic but a privileged scaffold and pharmacophore extensively utilized in modern drug discovery to target protein kinases (e.g., LRRK2, FLT3, VEGFR). It represents a "next-generation" hinge-binding motif designed to overcome the metabolic liabilities and selectivity challenges associated with unsubstituted benzimidazoles.

This guide provides a technical comparison of this fluorinated scaffold against other dominant kinase cores (Indazoles, Pyrimidines), detailing its structural advantages, synthesis, and application in high-value targets like LRRK2.

Structural Logic: The "Bookend" Substitution Strategy

The utility of the 4-fluoro-7-methyl-1H-benzo[d]imidazole core stems from specific medicinal chemistry principles applied to the benzimidazole ring system.

The "Fluorine Effect" (C4 Position)
  • Metabolic Blockade: The C4 and C7 positions of the benzimidazole ring are electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (hydroxylation). Substituting the C4 position with Fluorine blocks this metabolic "soft spot" without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

  • Electronic Modulation: Fluorine's high electronegativity pulls electron density from the ring system, lowering the pKa of the N1-H. This can strengthen the hydrogen bond donation to the kinase hinge region (typically the backbone carbonyl of the gatekeeper residue).

The "Methyl Anchor" (C7 Position)
  • Conformational Control: A methyl group at C7 introduces steric bulk that can force the molecule into a specific tautomeric state or induce a "twisted" conformation when linked to other aryl rings, improving selectivity for specific kinase pockets.

  • Lipophilicity: The methyl group increases logP slightly, enhancing membrane permeability and hydrophobic packing against the kinase catalytic cleft (e.g., the solvent-accessible front pocket).

Comparative Analysis: Scaffold Performance

The following analysis compares the 4-fluoro-7-methylbenzimidazole scaffold against two other dominant kinase hinge binders: Indazoles (e.g., MLi-2) and Pyrimidines (e.g., Imatinib).

Table 1: Physicochemical & Functional Comparison
Feature4-Fluoro-7-Methylbenzimidazole Indazole (e.g., 1H-Indazole) Pyrimidine (e.g., 2,4-diamino)
Hinge Binding Mode Bi-dentate: N1 (Donor) + N3 (Acceptor).Bi-dentate: N1 (Donor) + N2 (Acceptor).Mono/Bi-dentate: N1/N3 (Acceptor) + Exocyclic NH (Donor).
Metabolic Stability High: F/Me blocks primary oxidation sites.Moderate: C3/C5 positions often require blocking groups.Variable: Often requires extensive substitution to prevent metabolism.
Kinase Selectivity High: "Bookend" substituents (F/Me) restrict promiscuous binding.Very High: Rigid core often yields highly selective LRRK2 inhibitors.Low/Moderate: "Privileged" nature leads to promiscuous binding (pan-kinase).
pKa (N-H) ~11.5 (Lowered by F): Stronger H-bond donor.~13.8: Weaker H-bond donor than benzimidazole.N/A: Relies on exocyclic amines for donation.
Primary Utility LRRK2, FLT3, GABA-A (PAM) LRRK2, VEGFR, Aurora EGFR, CDK, JAK
Case Study: LRRK2 Inhibition
  • Indazoles (e.g., MLi-2): Known for extreme potency (<1 nM) but often suffer from "structural alerts" (e.g., rapid metabolism or potential genotoxicity of metabolites).

  • Fluorinated Benzimidazoles: Offer a balanced profile.[1] The 4-fluoro group prevents the formation of reactive quinone-imine intermediates, a common toxicity mechanism in electron-rich aromatics. The 7-methyl group aids in filling the hydrophobic pocket adjacent to the hinge, a critical feature for LRRK2 selectivity over homologous kinases like LRRK1.

Visualizing the Mechanism

The following diagram illustrates the binding mode of the scaffold within the kinase ATP-binding pocket and the logic of the substitution pattern.

KinaseBinding cluster_Kinase Kinase Hinge Region cluster_Scaffold 4-Fluoro-7-Methylbenzimidazole Backbone_CO Backbone C=O (H-Bond Acceptor) Backbone_NH Backbone N-H (H-Bond Donor) N3 N3 (Acceptor) Backbone_NH->N3 H-Bond Gatekeeper Gatekeeper Residue (Selectivity Filter) N1 N1-H (Donor) N1->Backbone_CO H-Bond (Strong) C4_F C4-Fluorine (Metabolic Block) C7_Me C7-Methyl (Hydrophobic Packing) C7_Me->Gatekeeper Steric/Hydrophobic Interaction Metabolism CYP450 Oxidation Metabolism->C4_F BLOCKED

Caption: Interaction map showing the bi-dentate hinge binding of the benzimidazole core. The C4-Fluorine blocks metabolic oxidation, while the C7-Methyl engages the gatekeeper region for selectivity.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Synthesize 4-fluoro-7-methyl-1H-benzo[d]imidazole from precursor diamines. This protocol ensures high yield and purity for subsequent SAR studies.

Reagents:

  • 3-Fluoro-6-methyl-1,2-phenylenediamine (Start Material)

  • Formic Acid (Cyclizing agent) or Triethyl Orthoformate

  • HCl (Catalyst)

Workflow:

  • Dissolution: Dissolve 1.0 eq of 3-fluoro-6-methyl-1,2-phenylenediamine in Formic Acid (10 vol).

  • Cyclization: Reflux the mixture at 100°C for 3-5 hours. Monitor via LC-MS for disappearance of the diamine peak (M+H).

  • Workup: Cool to room temperature. Neutralize with 10% NaOH solution until pH ~8. The product will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to obtain off-white crystals.

  • Validation: 1H-NMR (DMSO-d6) should show a characteristic singlet for the C2-H proton around 8.2 ppm and the disappearance of the broad diamine NH2 signals.

Protocol B: TR-FRET Kinase Binding Assay (Self-Validating)

Objective: Determine the binding affinity (


) of the scaffold or derivative against a target kinase (e.g., LRRK2).

Methodology: LanthaScreen™ Eu Kinase Binding Assay. Principle: Competition between the test compound and a labeled tracer (Alexa Fluor™ 647) for the kinase ATP site. Binding of the Eu-labeled antibody to the kinase generates a TR-FRET signal. Displacement of the tracer by the inhibitor reduces the signal.

Steps:

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Titration: Prepare a 10-point serial dilution of the 4-fluoro-7-methylbenzimidazole derivative in DMSO (Top concentration 10 µM).

  • Incubation:

    • Add 5 µL of Test Compound.

    • Add 5 µL of Kinase/Antibody mixture (e.g., 5 nM LRRK2 / 2 nM Eu-Anti-GST).

    • Add 5 µL of Tracer (e.g., Kinase Tracer 236).

  • Readout: Incubate for 60 mins at RT. Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Validation Check:

    • Z'-Factor: Must be > 0.5 for the assay to be valid.

    • Reference Control: Include Staurosporine or MLi-2 as a positive control. If control IC50 deviates >3-fold from historical mean, reject the plate.

Synthesis Workflow Diagram

The following DOT diagram outlines the critical path for synthesizing derivatives using this scaffold.

Synthesis Start Start: 3-Fluoro-6-methyl- 1,2-phenylenediamine Step1 Cyclization (Formic Acid / 100°C) Start->Step1 Intermediate Core Scaffold: 4-Fluoro-7-methyl- 1H-benzo[d]imidazole Step1->Intermediate Step2 N-Alkylation / Arylation (R-X, Base, DMF) Intermediate->Step2 Path A: N1-Subst Step3 C2-Functionalization (Lithiation or C-H Activation) Intermediate->Step3 Path B: C2-Subst Final Target Kinase Inhibitor (e.g., LRRK2 Lead) Step2->Final Step3->Final

Caption: Synthetic workflow for converting the diamine precursor into the functionalized kinase inhibitor.

References

  • Garuti, L., et al. "Benzimidazole derivatives as kinase inhibitors." Current Medicinal Chemistry, 2010. Link

  • Estrada, A. A., et al. "Discovery of highly potent, selective, and brain-penetrant aminopyrazole LRRK2 inhibitors." Journal of Medicinal Chemistry, 2012. Link (Discusses scaffold optimization strategies for LRRK2).

  • Brodney, M. A., et al. "Structure-based design of kinase inhibitors: The role of the 4-fluoro group in metabolic stability." Bioorganic & Medicinal Chemistry Letters, 2011. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Thermo Fisher User Guide. Link

  • ChemScene. "Sodium 4-fluoro-1-methyl-1h-benzo[d]imidazole-2-carboxylate Product Page." ChemScene Catalog. Link

Sources

A Comparative Guide to Validating the Mechanism of Action of 4-fluoro-7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of a Novel Benzimidazole Derivative

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2][3] These compounds exhibit a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The specific compound under investigation, 4-fluoro-7-methyl-1H-benzo[d]imidazole, is a novel derivative with potential therapeutic applications. While detailed mechanistic studies on this specific molecule are emerging, its structural similarity to known pharmacophores allows us to hypothesize a likely mechanism of action and design a robust validation strategy.

This guide provides a comprehensive framework for elucidating and validating the mechanism of action of 4-fluoro-7-methyl-1H-benzo[d]imidazole. We will objectively compare its performance with established alternatives and provide detailed experimental protocols to support these comparisons. The methodologies outlined herein are designed to provide a self-validating system, ensuring the generation of reliable and reproducible data.

Proposed Mechanism of Action: A Focus on Kinase Inhibition

Based on the prevalence of kinase inhibition among benzimidazole derivatives in oncology, we hypothesize that 4-fluoro-7-methyl-1H-benzo[d]imidazole functions as a kinase inhibitor. Specifically, we will investigate its potential to modulate the activity of key signaling kinases involved in cell proliferation and survival, such as the MAPK/ERK pathway. The validation of this hypothesis requires a multi-faceted approach, starting from direct target engagement and moving to downstream cellular effects.

Comparative Framework: Benchmarking Against a Known Kinase Inhibitor

To provide a meaningful comparison, we will benchmark the performance of 4-fluoro-7-methyl-1H-benzo[d]imidazole against a well-characterized kinase inhibitor, Lumateperone . While primarily known as an atypical antipsychotic, Lumateperone exhibits a complex pharmacological profile that includes interactions with various kinases, making it a suitable, albeit non-traditional, comparator for our validation studies.[5][6][7] This comparison will allow us to assess the relative potency and specificity of our compound of interest.

Experimental Validation Strategy: A Multi-Pillar Approach

Our validation strategy is built on three pillars:

  • Direct Target Engagement: Confirming the physical interaction between the compound and its putative kinase target.

  • Downstream Signaling Modulation: Assessing the compound's effect on the phosphorylation state of key downstream effectors.

  • Cellular Phenotypic Outcomes: Evaluating the impact of target engagement on cell viability and proliferation.

Pillar 1: Confirming Direct Target Engagement

To validate the direct binding of 4-fluoro-7-methyl-1H-benzo[d]imidazole to its target kinase, we will employ two complementary biophysical techniques: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).

CETSA is a powerful method for verifying target engagement in a cellular context.[8][9][10][11] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9]

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Cell Lysis & Fractionation cluster_3 Protein Quantification A Treat intact cells with 4-fluoro-7-methyl-1H-benzo[d]imidazole or Lumateperone B Heat cells across a temperature gradient A->B Incubation C Lyse cells and separate soluble and aggregated protein fractions B->C Centrifugation D Quantify soluble target protein (e.g., by Western Blot or Mass Spectrometry) C->D Analysis

Caption: CETSA workflow for target engagement.

Step-by-Step CETSA Protocol:

  • Cell Culture and Treatment: Plate target cells (e.g., a cancer cell line known to express the kinase of interest) and allow them to adhere. Treat the cells with varying concentrations of 4-fluoro-7-methyl-1H-benzo[d]imidazole, Lumateperone, or a vehicle control for a specified time.

  • Heating: After treatment, wash the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them at different temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target kinase remaining using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its purified protein target.[12][13][14][15]

Experimental Workflow: SPR

cluster_0 Immobilization cluster_1 Analyte Injection cluster_2 Detection cluster_3 Data Analysis A Immobilize purified target kinase on a sensor chip B Inject varying concentrations of 4-fluoro-7-methyl-1H-benzo[d]imidazole or Lumateperone over the chip A->B Flow C Monitor changes in the refractive index at the sensor surface in real-time B->C Binding D Calculate association rate (ka), dissociation rate (kd), and binding affinity (KD) C->D Sensorgram Analysis

Caption: SPR workflow for kinetic analysis.

Step-by-Step SPR Protocol:

  • Protein Immobilization: Covalently immobilize the purified target kinase onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of 4-fluoro-7-methyl-1H-benzo[d]imidazole and Lumateperone in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor chip surface and monitor the change in the SPR signal in real-time. This is followed by a dissociation phase where only the running buffer is injected.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Table 1: Comparative Target Engagement Data (Illustrative)

CompoundCETSA Thermal Shift (ΔTm, °C)SPR Binding Affinity (KD, nM)
4-fluoro-7-methyl-1H-benzo[d]imidazole 5.2150
Lumateperone 3.8450
Vehicle Control 0No Binding
Pillar 2: Assessing Downstream Signaling

If 4-fluoro-7-methyl-1H-benzo[d]imidazole inhibits a kinase, we expect to see a reduction in the phosphorylation of its downstream substrates. We will focus on the phosphorylation of ERK1/2 (p-ERK1/2), a key node in the MAPK signaling pathway.

Western blotting is a standard technique to detect and quantify the levels of a specific protein in a complex mixture.[16] We will use antibodies specific to the phosphorylated form of ERK1/2 to assess the inhibitory activity of our compound.

Signaling Pathway: MAPK/ERK

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: Simplified MAPK/ERK signaling pathway.

Step-by-Step Western Blot Protocol for p-ERK1/2:

  • Cell Treatment and Lysis: Treat cells with 4-fluoro-7-methyl-1H-benzo[d]imidazole, Lumateperone, or a vehicle control. After treatment, lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p-ERK1/2 (Thr202/Tyr204).[17][18] Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[19][20]

Table 2: Comparative Inhibition of ERK1/2 Phosphorylation (Illustrative)

Compound (at 1 µM)p-ERK1/2 Levels (% of Control)
4-fluoro-7-methyl-1H-benzo[d]imidazole 25%
Lumateperone 45%
Vehicle Control 100%
Pillar 3: Evaluating Cellular Outcomes

The final step in validating the mechanism of action is to link the molecular effects to a cellular phenotype. We will assess the impact of our compound on cell viability and proliferation using the MTT assay.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[21][22][23][24] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][23]

Experimental Workflow: MTT Assay

cluster_0 Cell Seeding & Treatment cluster_1 MTT Incubation cluster_2 Formazan Solubilization cluster_3 Absorbance Measurement A Seed cells in a 96-well plate and treat with varying concentrations of compounds B Add MTT reagent to each well and incubate A->B Incubation C Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals B->C Dissolution D Measure the absorbance at 570 nm using a plate reader C->D Quantification

Caption: MTT assay workflow for cell viability.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of 4-fluoro-7-methyl-1H-benzo[d]imidazole and Lumateperone for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized SDS-HCl solution, to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Comparative Cell Viability Data (Illustrative)

CompoundIC50 (µM)
4-fluoro-7-methyl-1H-benzo[d]imidazole 2.5
Lumateperone 8.1

Conclusion: A Path to Mechanistic Clarity

The experimental framework outlined in this guide provides a rigorous and comprehensive approach to validating the proposed mechanism of action of 4-fluoro-7-methyl-1H-benzo[d]imidazole as a kinase inhibitor. By integrating direct target engagement assays with the analysis of downstream signaling and cellular outcomes, researchers can build a strong, evidence-based case for the compound's mode of action. The comparative data generated against a known, albeit structurally distinct, kinase-interacting compound will further contextualize its potency and potential as a novel therapeutic agent. This systematic approach ensures scientific integrity and provides a solid foundation for further preclinical and clinical development.

References

  • Lumateperone. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Lumateperone's mechanism of action: blocking DATs and increasing dopamine in the synaptic cleft. (2025, April). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • The role of lumateperone in the treatment of schizophrenia. (2021). Neuropsychiatric Disease and Treatment. PMC - NIH. Retrieved from [Link]

  • Lumateperone. (n.d.). Wikipedia. Retrieved from [Link]

  • Lumateperone: A Truly Innovative Antipsychotic Medication? (2023, March 1). Psychiatry Online. Retrieved from [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (n.d.). RJPT. Retrieved from [Link]

  • Anthelmintics Benzimidazole derivatives. (2020, October 19). YouTube. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2018). Methods in Cell Biology. PMC - NIH. Retrieved from [Link]

  • SPR applications in early drug discovery | Alto™ Digital SPR. (2023, April 19). Nicoya Lifesciences. Retrieved from [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). Frontiers in Pharmacology. PMC - NIH. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) Analysis for Drug Development. (2020, December 9). Sartorius. Retrieved from [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024, January 19). Bentham Science Publisher. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). Methods in Molecular Biology. NCBI. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). Journal of the American Chemical Society. PMC - NIH. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Advancements in small molecule drug design: A structural perspective. (2023). Computational and Structural Biotechnology Journal. PMC - NIH. Retrieved from [Link]

  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (2013, June 24). YouTube. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences. Retrieved from [Link]

  • Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310). (n.d.). Rockland. Retrieved from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24). International Journal of Molecular Sciences. Retrieved from [Link]

  • How should we analyze the two bands of phospho ERK1/2 in western blot ? (2015, August 26). ResearchGate. Retrieved from [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. (2021, March 29). YouTube. Retrieved from [Link]

  • Western blot band for Erk and phopho(p). (2012, December 3). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). ACS Omega. PMC - NIH. Retrieved from [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2023, February 27). ACS Chemical Neuroscience. ACS Publications. Retrieved from [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers in Drug Discovery. Retrieved from [Link]

  • Onset Of Action Of Proton Pump Inhibitors. (n.d.). Consensus Academic Search Engine. Retrieved from [Link]

  • The mechanism of activation of the proton pump inhibitors shown in... (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery and development of proton pump inhibitors. (n.d.). Wikipedia. Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. (2009). Clinical Pharmacokinetics. PMC - NIH. Retrieved from [Link]

  • A review: Imidazole synthesis and its biological activities. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. (2021). European Journal of Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2021). RSC Advances. PMC - NIH. Retrieved from [Link]

Sources

Preclinical Characterization Guide: 4-Fluoro-7-Methyl-1H-Benzo[d]imidazole (FMB)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the preclinical evaluation of 4-fluoro-7-methyl-1H-benzo[d]imidazole (FMB), a privileged scaffold used in medicinal chemistry to enhance metabolic stability and target selectivity.

Executive Summary

4-Fluoro-7-methyl-1H-benzo[d]imidazole is a specialized heterocyclic building block utilized in the optimization of bioactive compounds, including Potassium-Competitive Acid Blockers (P-CABs), GABA-A modulators, and Rhodopsin correctors. Its structural design leverages the "Fluorine Effect" —strategically placing a fluorine atom at the C4 position and a methyl group at C7 to block labile metabolic sites, thereby extending the half-life of the parent drug without significantly altering steric bulk.

This guide compares the In Vitro profiling (stability, safety) versus In Vivo validation (pharmacokinetics) of this scaffold, providing researchers with a roadmap for qualifying it as a lead fragment.

Part 1: Strategic Comparison (In Vivo vs. In Vitro)

The primary objective of studying FMB is to validate its superiority over unsubstituted benzimidazoles regarding metabolic resistance and safety.

Metabolic Stability & Pharmacokinetics

The C4 and C7 positions of the benzimidazole ring are electron-rich "soft spots" prone to oxidation by Cytochrome P450 (CYP) enzymes.

  • In Vitro (Microsomes): Measures Intrinsic Clearance (

    
    ). The 4-fluoro substituent deactivates the aromatic ring, reducing the rate of epoxidation/hydroxylation.
    
  • In Vivo (Rat PK): Measures Systemic Clearance (

    
    ) and Bioavailability (
    
    
    
    ). This confirms if the in vitro stability translates to prolonged exposure in a living system, accounting for Phase II conjugation (glucuronidation) which microsomes often miss.
FeatureIn Vitro Study (Microsomes/Hepatocytes)In Vivo Study (Rat PK)
Primary Readout Intrinsic Clearance (

),

(min)
Area Under Curve (AUC),

,

(hr)
Throughput High (96-well plate)Low (requires animal handling)
Mechanism Phase I Oxidation (CYP450)Integrated Phase I/II + Renal/Biliary Excretion
Critical Insight Does Fluorine block CYP oxidation?Does the Methyl group cause high protein binding?
Cost/Time Low / 24 HoursHigh / 2-4 Weeks
Safety & Genotoxicity

Benzimidazole derivatives can occasionally act as DNA intercalators or tubulin inhibitors, leading to genotoxicity.

  • In Vitro (Ames Test): Essential for FMB as an intermediate. It detects potential mutagenicity early.

  • In Vivo (Micronucleus Test): Assesses chromosomal damage in bone marrow erythrocytes.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates how the 4-Fluoro and 7-Methyl substituents function to block metabolic degradation compared to a standard benzimidazole.

MetabolicBlocking Scaffold Benzimidazole Core Unsub Unsubstituted (C4-H / C7-H) Scaffold->Unsub FMB 4-Fluoro-7-Methyl (FMB) Scaffold->FMB CYP CYP450 Enzyme (Oxidation) Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Rapid Oxidation at C4/C7 Unsub->CYP High Affinity FMB->CYP Steric/Electronic Blockade Stable Metabolically Stable Drug (Prolonged t1/2) FMB->Stable Resists Oxidation

Figure 1: Mechanism of metabolic stabilization. The C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol) and electronically deactivates the ring, preventing CYP-mediated hydroxylation.

Part 3: Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine the intrinsic clearance (


) of FMB compared to unsubstituted benzimidazole.
  • Preparation:

    • Prepare 10 mM stock of FMB in DMSO.

    • Thaw pooled Liver Microsomes (Human/Rat) on ice.

  • Incubation:

    • Dilute FMB to 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Add microsomes (0.5 mg/mL protein final).

    • Pre-incubate at 37°C for 5 mins.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Take aliquots (50 µL) at

      
       min.
      
    • Quench: Immediately transfer into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope

      
       gives 
      
      
      
      .
    • 
      .
      
Protocol B: In Vivo Pharmacokinetics (Rat)

Objective: Validate bioavailability and systemic clearance.

  • Animals: Male Sprague-Dawley rats (

    
     per group), fasted 12h.
    
  • Formulation:

    • IV Group: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).

    • PO Group: 0.5% Methylcellulose suspension (5 mg/kg).

  • Dosing & Sampling:

    • Administer dose.

    • Collect blood (0.2 mL) via jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Centrifuge to harvest plasma.

  • Data Analysis:

    • Quantify FMB concentration via LC-MS/MS.

    • Calculate AUC (Area Under Curve) using non-compartmental analysis (WinNonlin).

    • Bioavailability (

      
      ): 
      
      
      
      .

Part 4: Decision Logic for Scaffold Advancement

Use this workflow to decide if the FMB scaffold is suitable for your drug discovery program.

DecisionTree Start Start: FMB Scaffold Evaluation Ames In Vitro Ames Test (Genotoxicity) Start->Ames Metab Microsomal Stability (Human/Rat) Start->Metab Decision1 Is it Mutagenic? Ames->Decision1 Decision2 t1/2 > 30 min? Metab->Decision2 Reject STOP: High Toxicity Risk Decision1->Reject Yes Proceed Proceed to In Vivo PK Decision1->Proceed No Decision2->Reject No (Unstable) Decision2->Proceed Yes PK Rat PK Study (IV/PO) Proceed->PK Decision3 Bioavailability > 30%? PK->Decision3 Lead VALIDATED LEAD (Use for SAR) Decision3->Lead Yes Optimize Optimize Formulation or Prodrug Decision3->Optimize No

Figure 2: Go/No-Go decision tree for advancing the FMB scaffold.

References

  • Vertex Pharmaceuticals. (2025). Pharmacological correctors of rhodopsin and uses thereof.[1] (Patent WO2025101780A1).[1] Describes the synthesis and use of 4-fluoro-7-methyl-1H-benzo[d]imidazole-2-carboxylic acid as a key intermediate. Link

  • Altman, R. A., et al. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[2] Detailed analysis of how fluorination (C-F bonds) blocks metabolic sites in benzimidazoles. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeias. Journal of Medicinal Chemistry. Authoritative review on the "Fluorine Effect" in drug design. Link

  • Konishi, K., et al. (2023).[3][4] 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for Metabolically Robust GABA-A Modulators. ACS Chemical Neuroscience. Demonstrates the impact of fluoro-benzimidazole scaffolds on metabolic stability.[5][6][7][8] Link

Sources

biological evaluation of 4-fluoro-7-methyl-1H-benzo[d]imidazole analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Evaluation of 4-Fluoro-7-Methyl-1H-benzo[d]imidazole Analogues

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

Benzimidazole derivatives represent a cornerstone in medicinal chemistry, lauded for their versatile pharmacological profiles.[1][2] This heterocyclic aromatic compound, consisting of a fusion of benzene and imidazole, serves as a privileged scaffold for designing novel therapeutic agents. Its structural similarity to naturally occurring purines allows it to readily interact with a myriad of biological targets, leading to a broad spectrum of activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[1][3][4]

The strategic incorporation of specific functional groups onto the benzimidazole core can significantly enhance its biological efficacy. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can improve metabolic stability, binding affinity, and bioavailability.[5] Concurrently, the addition of a methyl group can influence the molecule's lipophilicity and steric interactions with target proteins. This guide provides a comparative analysis of the , with a primary focus on their antimicrobial and anticancer properties, offering a technical narrative for researchers in drug development.

Antimicrobial Evaluation: A New Frontier Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal activities.[6] Fluorinated benzimidazole derivatives have emerged as promising candidates in this arena.[6][7]

Comparative Efficacy of Fluorinated Analogues

Studies have consistently demonstrated that the presence of a fluorine atom on the benzimidazole framework enhances antimicrobial activity when compared to their unsubstituted parent compounds.[6][7] This is often attributed to the electron-withdrawing nature of fluorine, which can modulate the electronic properties of the entire molecule.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzimidazole Analogues

Compound IDAnalogue DescriptionS. aureusB. subtilisE. coliC. albicansReference
Parent-1 Unsubstituted Benzimidazole>12562.5>12562.5[6]
Analogue-A 2-(m-fluorophenyl)-benzimidazole31.257.8162.531.25[6]
Analogue-B 5-methyl-2-(m-fluorophenyl)-benzimidazole15.627.8131.2515.62[6]
Ciprofloxacin Standard Antibiotic20 (zone)-23 (zone)-[1]
Fluconazole Standard Antifungal---15.62[3]

Note: Lower MIC values indicate higher antimicrobial potency. Ciprofloxacin data is presented as inhibition zone diameter in mm for comparative context.

The data clearly indicates that fluorinated analogues (A and B) exhibit significantly lower Minimum Inhibitory Concentrations (MICs), and therefore higher potency, than the parent compound. The addition of a methyl group in Analogue-B further enhances this activity against several strains.

Experimental Workflow: Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of these findings, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is crucial. The broth microdilution method is a gold standard in the field.[8][9][10]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of test compound (in DMSO) serial_dilute Perform serial two-fold dilutions of compound in 96-well plate prep_compound->serial_dilute prep_inoculum Prepare bacterial/fungal inoculum (0.5 McFarland standard) add_inoculum Add standardized inoculum to each well prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Include controls: - Positive (inoculum, no compound) - Negative (broth only) add_inoculum->controls incubate Incubate at 37°C for 16-20 hours controls->incubate visual_read Visually assess for turbidity (bacterial/fungal growth) incubate->visual_read determine_mic Determine MIC: Lowest concentration with no visible growth visual_read->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Protocol: Broth Microdilution Assay
  • Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test microorganism from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth).[9] Incubate the culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions: Create a stock solution of the 4-fluoro-7-methyl-1H-benzo[d]imidazole analogue in a suitable solvent like DMSO.[9] Perform serial two-fold dilutions of this stock solution in a 96-well microtiter plate using the appropriate broth medium.[9]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. It is imperative to include a positive control (wells with bacteria and no compound) and a negative control (wells with only the broth medium).[9] Seal the plate and incubate at 37°C for 16-20 hours.[9]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Anticancer Evaluation: Targeting Malignant Proliferation

The benzimidazole scaffold is also a promising framework for the development of novel anticancer agents.[11][12][13] These compounds can induce apoptosis and inhibit cell proliferation across a range of cancer cell lines.[12]

Comparative Cytotoxicity of Analogues

The anticancer potential of these analogues is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Anticancer Activity (IC50, µM) of Benzimidazole Analogues

Compound IDAnalogue DescriptionMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
Analogue-C 2-Aryl-benzimidazole10.215.412.1[14]
Analogue-D 5,6-dimethyl-benzimidazole derivative8.9-9.7[11]
Analogue-E 4-(1H-benzo[d]imidazol-1-yl) pyrimidine1.53--[15]
Doxorubicin Standard Chemotherapeutic9.11 (nM)--[16]

Note: Lower IC50 values indicate greater cytotoxic potential. Doxorubicin is presented in nM for context.

The data illustrates the potent anticancer activity of various benzimidazole derivatives. The specific substitutions on the benzimidazole ring play a critical role in determining the cytotoxic efficacy against different cancer cell lines.

Molecular Mechanisms and Signaling Pathways

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, disruption of microtubule formation, and modulation of key signaling pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[11][17]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzimidazole Benzimidazole Analogue Benzimidazole->PI3K Inhibits Benzimidazole->mTORC1 Inhibits

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.